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  • Product: 3-(2-Aminophenoxy)propanoic acid hydrochloride
  • CAS: 879-83-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(2-Aminophenoxy)propanoic acid HCl: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2-Aminophenoxy)propanoic acid hydrochloride, a compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminophenoxy)propanoic acid hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this guide presents a theoretically sound and experimentally viable approach to its synthesis, purification, and characterization. It is designed to serve as a foundational resource for researchers seeking to explore the potential of this and related N-aryl-β-alanine analogues. The guide details a proposed synthetic pathway, outlines rigorous analytical methods for structural verification and purity assessment, discusses critical safety and handling protocols, and explores potential therapeutic applications based on structurally related compounds.

Introduction: The Potential of N-Aryl-β-Alanine Scaffolds

N-aryl-β-alanine derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities. These scaffolds are integral to the development of various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] The structural motif of an aromatic amine linked to a propanoic acid backbone offers a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. The title compound, 3-(2-Aminophenoxy)propanoic acid HCl, is a novel member of this class, and this guide provides a roadmap for its scientific exploration.

Physicochemical Properties

The precise experimental data for 3-(2-Aminophenoxy)propanoic acid HCl is not extensively documented. However, based on its chemical structure, we can deduce its fundamental properties.

PropertyValueSource
Chemical Formula C₉H₁₂ClNO₃Calculated
Molecular Weight 217.65 g/mol Calculated
IUPAC Name 3-(2-Aminophenoxy)propanoic acid hydrochlorideIUPAC Nomenclature
CAS Number Not assigned-

Proposed Synthesis and Purification

A plausible and efficient synthetic route to 3-(2-Aminophenoxy)propanoic acid is the Williamson ether synthesis, a well-established method for forming ether linkages.[2] The subsequent conversion to its hydrochloride salt is a standard procedure for enhancing the stability and solubility of amine-containing compounds.

Synthesis of 3-(2-Aminophenoxy)propanoic acid

The synthesis involves the reaction of 2-aminophenol with a suitable 3-carbon electrophile, such as 3-bromopropanoic acid, under basic conditions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Aminophenol 2-Aminophenol Reaction Williamson Ether Synthesis 2_Aminophenol->Reaction 3_Bromopropanoic_Acid 3-Bromopropanoic Acid 3_Bromopropanoic_Acid->Reaction Base Base (e.g., NaOH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Heat Heat Heat->Reaction Free_Base 3-(2-Aminophenoxy)propanoic acid Salt NaBr / KBr Reaction->Free_Base Reaction->Salt

Caption: Proposed synthesis of the free base via Williamson ether synthesis.

Experimental Protocol:

  • Deprotonation of 2-Aminophenol: In a round-bottom flask, dissolve 2-aminophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a slight excess of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Nucleophilic Attack: To the solution from step 1, add 3-bromopropanoic acid dropwise at room temperature. The phenoxide will act as a nucleophile, attacking the carbon atom bearing the bromine in an Sₙ2 reaction.[2]

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. This will protonate the carboxylate and keep the amine protonated, causing the product to precipitate. The crude product can then be collected by filtration.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(2-Aminophenoxy)propanoic acid.

Preparation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve its handling and solubility in aqueous media for biological assays.

G Free_Base 3-(2-Aminophenoxy)propanoic acid Reaction Salt Formation Free_Base->Reaction HCl_Solution HCl in a suitable solvent (e.g., Ether, Dioxane) HCl_Solution->Reaction HCl_Salt 3-(2-Aminophenoxy)propanoic acid HCl Reaction->HCl_Salt

Caption: Conversion of the free base to its hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified 3-(2-Aminophenoxy)propanoic acid in a minimal amount of a suitable organic solvent in which the free base is soluble but the HCl salt is not (e.g., diethyl ether or a mixture of methanol and diethyl ether).

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[3]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 3-(2-Aminophenoxy)propanoic acid HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanoic acid chain, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this polar, aromatic compound.[6]

Proposed HPLC Method:

ParameterSetting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temp. 30 °C

Safety and Handling

Appropriate safety precautions must be taken when handling 3-(2-Aminophenoxy)propanoic acid HCl and its synthetic intermediates. The safety profile is primarily dictated by the aminophenol moiety.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood, especially when working with the solid to avoid inhalation of dust.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Drug Discovery

While the specific biological activity of 3-(2-Aminophenoxy)propanoic acid HCl has not been reported, the broader class of N-aryl-β-alanine derivatives has shown promise in several therapeutic areas.

  • Anticancer Agents: Structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines.[1] The aminophenoxy scaffold could be a starting point for the development of novel kinase inhibitors or other targeted anticancer therapies.

  • Antimicrobial Agents: The N-aryl-β-alanine motif has been explored for the development of new antibacterial and antifungal compounds.

  • Receptor Antagonists: Similar propanoic acid derivatives have been investigated as antagonists for various receptors, suggesting potential applications in cardiovascular or inflammatory diseases.[10]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and safe handling of 3-(2-Aminophenoxy)propanoic acid HCl. Although direct experimental data for this compound is scarce, the proposed methodologies are based on well-established chemical principles and practices. The potential for this and related N-aryl-β-alanine derivatives in drug discovery warrants further investigation, and this guide serves as a valuable resource for researchers embarking on the exploration of this promising chemical space.

References

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Google Patents. (n.d.). Process for the synthesis of hydrochloride salt of n-fatty acylsubstituted amino acid ethyl esters.
  • PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid. Available at: [Link]

  • Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. Forensic Science International, 169(1), 32-42. Available at: [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • Dzido, T. H., et al. (2003). Chromatographic separations of aromatic carboxylic acids. PubMed, 25(1-2), 1-25. Available at: [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2000). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple? Available at: [Link]

  • FooDB. (2011). Showing Compound 3-Phenoxypropionic acid (FDB022919). Available at: [Link]

  • NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Wozniczka, C. (2026). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • MDPI. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. Available at: [Link]

  • Frontiers. (n.d.). Advances in the synthesis of β-alanine. Available at: [Link]

  • ResearchGate. (2025). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Available at: [Link]

  • ChemSupply. (n.d.). 3-Aminophenol - Safety Data Sheet. Available at: [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • The Institute of Cancer Research. (2025). From molecules to medicines: the role of mass spectrometry and nuclear magnetic resonance. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428). Available at: [Link]

  • BIOCHEM CHEMOPHARMA France. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Available at: [Link]

  • YouTube. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • PubMed. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Available at: [Link]

  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid? Available at: [Link]

  • Google Patents. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid.

Sources

Exploratory

A Senior Application Scientist’s Guide to 3-(2-Aminophenoxy)propanoic Acid Hydrochloride: Synthesis, Characterization, and Potential Applications

Executive Summary This technical guide provides a comprehensive scientific overview of 3-(2-Aminophenoxy)propanoic acid hydrochloride, a compound of interest for researchers in medicinal chemistry and drug discovery. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive scientific overview of 3-(2-Aminophenoxy)propanoic acid hydrochloride, a compound of interest for researchers in medicinal chemistry and drug discovery. It is crucial to note that this specific molecule is not extensively documented in publicly accessible chemical databases, and a specific CAS number has not been assigned. Therefore, this document serves as a prospective guide, detailing a robust, proposed synthetic pathway, a strategy for its analytical characterization, and an exploration of its potential applications based on data from structurally related analogs. The protocols and insights herein are grounded in established chemical principles to empower researchers to synthesize and evaluate this novel chemical entity.

Compound Identification and Physicochemical Profile

Precise identification is the cornerstone of any chemical research. While a registered CAS number is unavailable, we can define the molecule by its fundamental chemical identifiers. Furthermore, we can predict its physicochemical properties, which are critical for anticipating its behavior in biological systems and for designing experimental protocols.

IdentifierValueSource
Compound Name 3-(2-Aminophenoxy)propanoic acid hydrochloride-
CAS Number Not Assigned-
Molecular Formula C₉H₁₂ClNO₃Calculated
Molecular Weight 217.65 g/mol Calculated
Chemical Structure (See Figure 1 below)-
Predicted pKa (Acid) ~4.5 - 5.0Inferred from similar carboxylic acids[1]
Predicted pKa (Amine) ~4.0 - 4.5Inferred from similar anilines
Predicted LogP ~1.5 - 2.0Inferred from structural analogs
Predicted Solubility Soluble in water, DMSO, MethanolInferred from properties of amino acid hydrochlorides[2]

Figure 1: Chemical Structure of 3-(2-Aminophenoxy)propanoic acid hydrochloride

Caption: Structure of 3-(2-Aminophenoxy)propanoic acid hydrochloride.

Proposed Synthetic Pathway and Experimental Protocols

From a strategic standpoint, a robust synthesis can be designed based on available precursors and well-established reactions. The proposed pathway begins with commercially available salicylic aldehyde and 3-chloropropanoic acid, proceeding through a key aldehyde intermediate.

G SalicylicAldehyde Salicylic Aldehyde Step1_Reactants SalicylicAldehyde->Step1_Reactants ChloropropanoicAcid 3-Chloropropanoic Acid ChloropropanoicAcid->Step1_Reactants FormylIntermediate 3-(2-Formylphenoxy)propanoic acid Step1_Reactants->FormylIntermediate Step 1: Williamson Ether Synthesis Step2_Reactants + NH₃/Reducing Agent FormylIntermediate->Step2_Reactants AminoAcid 3-(2-Aminophenoxy)propanoic acid Step2_Reactants->AminoAcid Step 2: Reductive Amination Step3_Reactants + HCl AminoAcid->Step3_Reactants FinalProduct 3-(2-Aminophenoxy)propanoic acid hydrochloride Step3_Reactants->FinalProduct Step 3: Salt Formation

Caption: Proposed three-step synthetic workflow.

Step 1: Synthesis of 3-(2-Formylphenoxy)propanoic acid

This step utilizes a Williamson ether synthesis, a reliable method for forming the ether linkage. The protocol is adapted from established procedures for similar compounds.[3][4]

  • Materials: Salicylic aldehyde, 3-chloropropanoic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl, concentrated), Water (distilled).

  • Protocol:

    • To a stirred solution of salicylic aldehyde (1.0 eq) and 3-chloropropanoic acid (1.0 eq) in 80 mL of distilled water, add a solution of NaOH (2.0 eq) in 20 mL of distilled water.

    • Heat the mixture under reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the nucleophilic substitution to proceed at a reasonable rate.

    • After completion, cool the mixture to room temperature and acidify with concentrated HCl until the pH is ~2-3.

    • If unreacted salicylic aldehyde is present, it can be removed by steam distillation.

    • Cool the resulting mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-Formylphenoxy)propanoic acid.

Step 2: Reductive Amination to 3-(2-Aminophenoxy)propanoic acid

Reductive amination is selected as a high-yield, chemoselective method to convert the aldehyde to a primary amine without affecting the carboxylic acid.[5][6][7] This one-pot procedure involves the in-situ formation of an imine followed by its immediate reduction.

  • Materials: 3-(2-Formylphenoxy)propanoic acid, Ammonium acetate or aqueous Ammonia, Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent, Methanol (MeOH).

  • Protocol:

    • Dissolve 3-(2-Formylphenoxy)propanoic acid (1.0 eq) in methanol.

    • Add ammonium acetate (~10 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation.

    • Stir the mixture at room temperature for 30 minutes.

    • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Slowly add the NaBH₃CN solution to the reaction mixture. This reagent is chosen for its selectivity; it readily reduces the C=N bond of the imine while being slow to reduce the aldehyde, minimizing side reactions.[7]

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by carefully adding dilute HCl.

    • Remove the methanol under reduced pressure. The crude product can be purified by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration or by using ion-exchange chromatography.

Step 3: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is a standard procedure to enhance the stability and water solubility of the amino acid.[2][8]

  • Materials: 3-(2-Aminophenoxy)propanoic acid, Hydrochloric acid (e.g., 2M in diethyl ether or as HCl gas), Diethyl ether or Ethyl acetate (anhydrous).

  • Protocol:

    • Dissolve the purified 3-(2-Aminophenoxy)propanoic acid in a minimal amount of a suitable anhydrous solvent like ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount (1.0 eq) of HCl solution (e.g., 2M HCl in diethyl ether) with vigorous stirring. The use of a non-aqueous solvent is critical to ensure the precipitation of the salt.[9]

    • A white precipitate of the hydrochloride salt should form immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, 3-(2-Aminophenoxy)propanoic acid hydrochloride.

Analytical Characterization Strategy

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

  • ¹H NMR (in D₂O): Expected signals would include aromatic protons (multiplets, ~6.8-7.5 ppm), a triplet for the -O-CH₂- group (~4.2 ppm), a triplet for the -CH₂-COOH group (~2.8 ppm), and broad signals for the amine protons which will exchange with D₂O.

  • ¹³C NMR (in D₂O): Key signals should appear for the carboxylic carbon (~175 ppm), aromatic carbons (~110-160 ppm), the ether-linked methylene carbon (~65 ppm), and the aliphatic methylene carbon (~35 ppm).

  • Mass Spectrometry (ESI+): The parent ion peak corresponding to the free base [M+H]⁺ (C₉H₁₁NO₃ + H⁺) at m/z 182.08 should be observed.

  • Infrared (IR) Spectroscopy (KBr pellet): Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and N-H bending from the ammonium salt (~1500-1600 cm⁻¹).

Potential Applications in Drug Discovery

Structurally related aminophenoxy scaffolds are prevalent in medicinal chemistry, particularly in oncology.[10][11][12][13] The aminophenoxy moiety can serve as a versatile pharmacophore capable of forming key hydrogen bond interactions within enzyme active sites.

  • Kinase Inhibition: Many approved kinase inhibitors feature anilino- or phenoxy-amine structures that target the ATP-binding pocket. Derivatives of this compound could be explored as inhibitors of receptor tyrosine kinases like EGFR, c-Met, or VEGFR, which are often dysregulated in cancer.[11][13]

  • Anticancer Agents: Aminophenoxy-functionalized flavones have demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells by inducing apoptosis and cell cycle arrest.[10][12] This suggests that the core 3-(2-aminophenoxy)propanoic acid structure could be a valuable starting point for developing novel anticancer therapeutics.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription, Cell Proliferation, Survival Nucleus->Proliferation Inhibitor Potential Inhibitor (Aminophenoxy Derivative) Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Potential mechanism via inhibition of the EGFR signaling pathway.

Handling, Storage, and Safety

  • Handling: As with any novel chemical, 3-(2-Aminophenoxy)propanoic acid hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.

  • Storage: The hydrochloride salt is expected to be a crystalline solid and should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

  • Safety: The toxicological properties have not been investigated. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

While 3-(2-Aminophenoxy)propanoic acid hydrochloride is not a cataloged chemical, this guide demonstrates that a clear and scientifically sound path exists for its synthesis and characterization. The proposed three-step synthesis is efficient and relies on well-understood chemical transformations. The structural similarity of the target compound to known bioactive molecules, particularly in the field of oncology, underscores its potential as a valuable scaffold for further investigation in drug discovery programs. This document provides the foundational knowledge for researchers to confidently embark on the synthesis and exploration of this promising new chemical entity.

References

  • Formylation of Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. (2023). MDPI. [Link]

  • 3-(2-Formylphenoxy)propanoic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (2003).
  • (PDF) 3-(2-Formylphenoxy)propanoic acid. (2010). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • How to Convert Functional Groups on an Aromatic Ring. (2020). YouTube. [Link]

  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.). ResearchGate. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository. [Link]

  • 9.1: Properties of Carboxylic Acids and Amines. (2024). Chemistry LibreTexts. [Link]

  • Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives. (2002).
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. [Link]

  • Formylation Reaction of Amines Using N-Formylcarbazole. (2022). J-Stage. [Link]

  • Identification of Flavone Derivative Displaying a 4'-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. (2023). MDPI. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic routes used for the synthesis of aminophenoxy flavone... (n.d.). ResearchGate. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. (2018). Comptes Rendus de l'Académie des Sciences. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (2018). IntechOpen. [Link]

  • Process for producing crystals of salt of acidic amino acid and basic amino acid. (n.d.). European Patent Office. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. (2025). Journal of the American Chemical Society. [Link]

Sources

Foundational

Role of 3-(2-Aminophenoxy)propanoic acid HCl as a pharmaceutical building block

An In-Depth Technical Guide to 3-(2-Aminophenoxy)propanoic acid HCl: A Versatile Building Block in Modern Medicinal Chemistry Abstract In the landscape of pharmaceutical development, the strategic selection of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Aminophenoxy)propanoic acid HCl: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-(2-Aminophenoxy)propanoic acid hydrochloride is a bifunctional molecule that presents a unique scaffold for medicinal chemists. Its structure, incorporating an aniline, an ether linkage, and a carboxylic acid, offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 3-(2-Aminophenoxy)propanoic acid HCl as a valuable building block in drug discovery. Drawing insights from analogous structures and established synthetic methodologies for marketed drugs, this document serves as a technical resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bifunctional Building Blocks

The efficiency of modern drug discovery is heavily reliant on the availability of versatile chemical building blocks. These are relatively simple molecules that can be readily incorporated into more complex structures, allowing for the systematic modification of a lead compound to optimize its pharmacological profile.[1] 3-(2-Aminophenoxy)propanoic acid HCl embodies the key attributes of a high-value building block: multiple reactive functional groups and a stable core structure. The presence of a primary aromatic amine and a carboxylic acid allows for a wide range of coupling reactions, while the phenoxypropanoic acid backbone provides a desirable structural motif found in a number of biologically active compounds.

Physicochemical Properties and Structural Features

While extensive experimental data for 3-(2-Aminophenoxy)propanoic acid HCl is not widely published, its chemical properties can be inferred from its structure and data on analogous compounds. The hydrochloride salt form is expected to be a crystalline solid with improved solubility in aqueous media compared to its freebase, a critical attribute for its use in various reaction conditions and for the formulation of final drug products.

PropertyPredicted/Inferred ValueSignificance in Drug Development
Molecular Formula C₉H₁₂ClNO₃Provides the elemental composition.
Molecular Weight 217.65 g/mol Influences diffusion and membrane permeability.
Functional Groups Primary Aromatic Amine, Ether, Carboxylic AcidOffers multiple handles for synthetic modification.
Form Hydrochloride SaltEnhances solubility and stability.
Solubility Expected to be soluble in water and polar organic solvents.Crucial for reaction chemistry and formulation.

Synthetic Pathways: A Plausible and Adaptable Route

A potential synthetic approach starts from the readily available and inexpensive starting material, 2-aminophenol.

Experimental Protocol: Proposed Synthesis of 3-(2-Aminophenoxy)propanoic acid

Step 1: N-Protection of 2-Aminophenol

The primary amine of 2-aminophenol is first protected to prevent its interference in the subsequent ether synthesis. Acetylation is a common and effective method.

  • Dissolve 2-aminophenol in a suitable solvent such as acetic acid.

  • Add acetic anhydride dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the N-(2-hydroxyphenyl)acetamide product.

  • Filter, wash with cold water, and dry the solid.

Step 2: Williamson Ether Synthesis

The protected 2-aminophenol is then reacted with a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) to form the ether linkage.

  • Suspend N-(2-hydroxyphenyl)acetamide and a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.

  • Add ethyl 3-bromopropanoate to the mixture.

  • Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude ethyl 3-(2-acetamidophenoxy)propanoate can be purified by column chromatography.

Step 3: Deprotection and Hydrolysis

The final step involves the simultaneous deprotection of the amine and hydrolysis of the ester to yield the desired product.

  • Dissolve the ethyl 3-(2-acetamidophenoxy)propanoate in a mixture of aqueous acid (e.g., 6M HCl) and an alcohol co-solvent if necessary.

  • Heat the mixture to reflux for 8-16 hours.

  • Cool the reaction mixture. The product, 3-(2-Aminophenoxy)propanoic acid HCl, may precipitate upon cooling.

  • If precipitation occurs, filter the solid, wash with a small amount of cold water, and dry. If it remains in solution, concentrate the mixture and purify by recrystallization.

Synthetic_Pathway 2-Aminophenol 2-Aminophenol N-(2-hydroxyphenyl)acetamide N-(2-hydroxyphenyl)acetamide 2-Aminophenol->N-(2-hydroxyphenyl)acetamide Acetic Anhydride Ethyl 3-(2-acetamidophenoxy)propanoate Ethyl 3-(2-acetamidophenoxy)propanoate N-(2-hydroxyphenyl)acetamide->Ethyl 3-(2-acetamidophenoxy)propanoate Ethyl 3-bromopropanoate, K2CO3 3-(2-Aminophenoxy)propanoic acid HCl 3-(2-Aminophenoxy)propanoic acid HCl Ethyl 3-(2-acetamidophenoxy)propanoate->3-(2-Aminophenoxy)propanoic acid HCl Aq. HCl, Heat

Caption: Proposed synthetic route for 3-(2-Aminophenoxy)propanoic acid HCl.

Role as a Pharmaceutical Building Block: Case Study and Potential Applications

The utility of 3-(2-Aminophenoxy)propanoic acid HCl as a building block can be appreciated by examining its potential for elaboration into more complex, biologically active molecules. The aniline and carboxylic acid functionalities are particularly amenable to a variety of coupling reactions.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The primary amine can be readily acylated, while the carboxylic acid can be coupled with a wide array of amines to form amides. This dual reactivity allows for the rapid generation of libraries of compounds for high-throughput screening. For instance, derivatives of N-aryl-β-alanines have shown promise as anticancer agents.[2][3]

Amide_Formation BuildingBlock 3-(2-Aminophenoxy)propanoic acid Amine Carboxylic Acid AmineCoupling Amine (R2-NH2) BuildingBlock:acid->AmineCoupling Amide Coupling Product1 Amide Derivative 1 BuildingBlock:amine->Product1 Product2 Amide Derivative 2 BuildingBlock:acid->Product2 AcidCoupling Acid Chloride (R1-COCl) AcidCoupling->BuildingBlock:amine Acylation

Caption: Reactivity of the amine and carboxylic acid groups.

Analogy to Viloxazine Synthesis: A Precedent for Morpholine-Containing Therapeutics

A compelling case for the potential of phenoxy-based building blocks is the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[4][5][6] The synthesis of Viloxazine starts from 2-ethoxyphenol, which undergoes a reaction with epichlorohydrin to form an epoxide intermediate.[7][8][9] This epoxide is then ring-opened and cyclized to form the core morpholine structure.[4][10]

A similar synthetic strategy could be envisioned for derivatives of 3-(2-Aminophenoxy)propanoic acid, where the propanoic acid moiety could be modified to participate in or direct the formation of heterocyclic systems. This highlights the potential for this building block to be a precursor to compounds with complex, three-dimensional architectures often favored in modern drug design.

Viloxazine_Analogy cluster_0 Viloxazine Synthesis cluster_1 Potential Application 2-Ethoxyphenol 2-Ethoxyphenol Epoxide Intermediate Epoxide Intermediate 2-Ethoxyphenol->Epoxide Intermediate Epichlorohydrin Viloxazine Viloxazine Epoxide Intermediate->Viloxazine Ring Opening & Cyclization Novel Heterocyclic Scaffolds Novel Heterocyclic Scaffolds Viloxazine->Novel Heterocyclic Scaffolds Structural Analogy 3-(2-Aminophenoxy)propanoic acid 3-(2-Aminophenoxy)propanoic acid Modified Intermediate Modified Intermediate 3-(2-Aminophenoxy)propanoic acid->Modified Intermediate Modified Intermediate->Novel Heterocyclic Scaffolds

Caption: Synthetic analogy to the formation of Viloxazine.

Conclusion and Future Outlook

While 3-(2-Aminophenoxy)propanoic acid HCl is not yet a widely utilized building block, its structural features and the synthetic accessibility of its core scaffold suggest significant potential in medicinal chemistry. Its bifunctional nature allows for the creation of diverse molecular libraries through well-established synthetic transformations. The analogy with the synthesis of established drugs like Viloxazine provides a strong rationale for its exploration as a precursor to novel heterocyclic systems.

For researchers and drug development professionals, 3-(2-Aminophenoxy)propanoic acid HCl represents an opportunity to explore novel chemical space. Further investigation into its reactivity and the biological activity of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

  • Wikipedia. (2024). Viloxazine. [Link]

  • Google Patents. (2023).
  • Google Patents. (2019). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Macsen Labs. (2023, June 26). Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. [Link]

  • Technical Disclosure Commons. (2023, August 25). An isolated dimer impurity of Viloxazine. [Link]

  • PubChem. (n.d.). Viloxazine. [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • NCBI Bookshelf. (2023, August 17). Viloxazine - StatPearls. [Link]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

Sources

Exploratory

Hydrogen Bond Profiling of 3-(2-Aminophenoxy)propanoic Acid Hydrochloride: A Mechanistic and Cheminformatic Guide

Executive Summary Understanding the hydrogen-bonding capacity of a small molecule is a cornerstone of rational drug design, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the hydrogen-bonding capacity of a small molecule is a cornerstone of rational drug design, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 3-(2-Aminophenoxy)propanoic acid hydrochloride . By bridging 2D cheminformatic heuristics with 3D pharmacophoric realities, this whitepaper equips researchers with the theoretical frameworks and empirical protocols necessary to validate the physicochemical properties of this compound.

Structural Causality & Physicochemical Properties

The molecule 3-(2-Aminophenoxy)propanoic acid HCl (CAS: 879-83-4) is characterized by a central phenyl ring substituted at the ortho positions with an amino group and a propanoic acid-bearing ether linkage. The conversion of the neutral free base to its hydrochloride salt fundamentally alters its hydrogen-bonding landscape.

The Causality of Protonation

In its neutral state, the aniline nitrogen possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor (HBA). However, upon protonation to form the HCl salt (–NH₃⁺), this lone pair is covalently occupied by a proton. Consequently, the true 3D pharmacophoric HBA capacity of the nitrogen drops to zero, while its hydrogen bond donor (HBD) capacity increases. Furthermore, the ether oxygen (–O–) acts as a weak HBA due to the partial delocalization of its lone pairs into the adjacent aromatic ring, a phenomenon that must be accounted for in advanced 3D docking simulations.

Cheminformatic vs. Pharmacophoric H-Bond Profiling

In drug development, hydrogen bond counts are typically calculated using two distinct paradigms: the 2D cheminformatic approach (Lipinski's Rule of Five) and the 3D pharmacophoric approach.

According to the foundational rules established by Lipinski et al. , HBDs are strictly defined as the sum of all O–H and N–H bonds, while HBAs are defined as the sum of all Nitrogen and Oxygen atoms, regardless of their hybridization or protonation state. This 2D heuristic is highly effective for rapid high-throughput screening but lacks the nuance required for precise molecular dynamics.

Conversely, 3D pharmacophore models evaluate the actual availability of lone pairs (for HBAs) and acidic protons (for HBDs) in a physiological environment, which is critical for predicting blood-brain barrier (BBB) penetration .

Quantitative Data Summary

The following table synthesizes the HBD and HBA counts across both models and protonation states:

Compound StateAnalytical ModelH-Bond Donors (HBD)H-Bond Acceptors (HBA)Mechanistic Notes
Neutral Form Lipinski (2D)3 (1 OH, 2 NH)4 (1 N, 3 O)Standard Rule of Five calculation.
Neutral Form Pharmacophore (3D)3 4 Nitrogen lone pair is available for accepting.
HCl Salt Lipinski (2D)4 (1 OH, 3 NH)4 (1 N, 3 O)Cl⁻ is excluded from standard N/O sums.
HCl Salt Pharmacophore (3D)4 3 Nitrogen lone pair is occupied; HBA drops.

Visualizing the Hydrogen Bond Network

To map the specific contributions of each functional group to the overall HBD/HBA count of the HCl salt, we utilize the following logical network:

Hbond_Network Molecule 3-(2-Aminophenoxy) propanoic acid HCl Amine Protonated Amine (-NH3+) Molecule->Amine Ether Ether Linkage (-O-) Molecule->Ether Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Chloride Chloride Ion (Cl-) Molecule->Chloride HBD3 HBD: 3 (N-H bonds) Amine->HBD3 Donor HBA1_Amine HBA: 1 (2D) HBA: 0 (3D) Amine->HBA1_Amine Acceptor HBD0_Ether HBD: 0 Ether->HBD0_Ether Donor HBA1_Ether HBA: 1 (Oxygen) Ether->HBA1_Ether Acceptor HBD1_Carb HBD: 1 (O-H bond) Carboxyl->HBD1_Carb Donor HBA2_Carb HBA: 2 (Oxygens) Carboxyl->HBA2_Carb Acceptor HBD0_Cl HBD: 0 Chloride->HBD0_Cl Donor HBA0_Cl HBA: 0 (2D) HBA: 1 (3D) Chloride->HBA0_Cl Acceptor

Logical mapping of functional groups to HBD/HBA roles in 3-(2-Aminophenoxy)propanoic acid HCl.

Experimental Validation Protocol: Spectroscopic H-Bond Mapping

Theoretical counts must be empirically validated. The following step-by-step methodology outlines a self-validating system using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the hydrogen-bonding states.

Causality of the Protocol: By running parallel ¹H-NMR experiments in a non-exchanging polar solvent (DMSO-d₆) and an exchanging solvent (D₂O), researchers can definitively map the HBD count. Protons capable of acting as HBDs will undergo deuterium exchange and disappear from the D₂O spectrum, validating the theoretical count.

Step-by-Step Methodology
  • Sample Preparation & Equilibration:

    • Prepare two separate 5 mg/mL solutions of 3-(2-Aminophenoxy)propanoic acid HCl.

    • Dissolve Sample A in 0.6 mL of anhydrous DMSO-d₆ (to preserve all hydrogen bonds).

    • Dissolve Sample B in 0.6 mL of D₂O (to force deuterium exchange of labile protons).

  • ¹H-NMR Acquisition:

    • Acquire ¹H-NMR spectra at 400 MHz for both samples at 298 K.

    • Validation Metric: In DMSO-d₆, observe the broad singlets corresponding to the –NH₃⁺ (approx. 3 protons) and the –COOH (1 proton). In the D₂O spectrum, these peaks must completely disappear, empirically confirming the presence of exactly 4 hydrogen bond donors.

  • FTIR Spectroscopy (Solid State):

    • Prepare a KBr pellet containing 1% (w/w) of the analyte.

    • Acquire the FTIR spectrum from 4000 to 400 cm⁻¹.

    • Validation Metric: Identify the broad O–H stretch (2500–3300 cm⁻¹) and the distinct N–H stretching bands of the primary ammonium salt (2800–3000 cm⁻¹). The carbonyl C=O stretch (approx. 1700 cm⁻¹) confirms the presence of the carboxylic acid HBA.

  • Data Synthesis:

    • Correlate the integrated area of the exchangeable NMR protons with the theoretical Lipinski HBD count (4).

Experimental_Workflow Step1 Step 1: Sample Preparation Equilibrate in D2O vs DMSO-d6 Step2 Step 2: 1H-NMR Acquisition Observe exchangeable protons Step1->Step2 Solution Phase Step3 Step 3: FTIR Spectroscopy Track N-H and O-H stretching Step1->Step3 Solid/Solution Phase Step4 Step 4: Data Synthesis Correlate shifts with H-bond states Step2->Step4 Chemical Shifts (ppm) Step3->Step4 Wavenumbers (cm⁻¹)

Self-validating spectroscopic workflow for empirical hydrogen bond quantification.

Conclusion

For 3-(2-Aminophenoxy)propanoic acid HCl, the standard Lipinski parameters yield 4 Hydrogen Bond Donors and 4 Hydrogen Bond Acceptors . However, application scientists must recognize that the protonated state of the amine eliminates its 3D capability to accept hydrogen bonds, reducing its functional pharmacophoric HBA count to 3. Understanding this divergence between 2D heuristics and 3D realities is critical for accurate molecular docking, BBB permeability predictions, and downstream lead optimization.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. URL:[Link]

Protocols & Analytical Methods

Method

Solid-phase synthesis applications of 3-(2-Aminophenoxy)propanoic acid hydrochloride

An In-Depth Technical Guide to the Solid-Phase Synthesis Applications of 3-(2-Aminophenoxy)propanoic Acid Hydrochloride Authored by: Your Senior Application Scientist Introduction: Unlocking New Scaffolds in Drug Discove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solid-Phase Synthesis Applications of 3-(2-Aminophenoxy)propanoic Acid Hydrochloride

Authored by: Your Senior Application Scientist

Introduction: Unlocking New Scaffolds in Drug Discovery

In the landscape of modern drug discovery and combinatorial chemistry, the development of novel molecular scaffolds is paramount for identifying new lead compounds. 3-(2-Aminophenoxy)propanoic acid hydrochloride is a versatile building block, uniquely suited for solid-phase synthesis (SPS) to generate libraries of complex molecules. Its structure, featuring a propanoic acid backbone, an aniline-like amino group, and a phenolic ether, offers multiple points for diversification. This guide provides a comprehensive overview of its application in the solid-phase synthesis of peptidomimetics and heterocyclic compounds, with a focus on the generation of benzoxazinone-containing molecules. The principles of solid-phase synthesis, which involve attaching a molecule to an insoluble support and carrying out a series of reactions, allow for the efficient and rapid synthesis of large numbers of compounds with easy purification of intermediates.[1][2]

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety. While specific toxicity data for 3-(2-aminophenoxy)propanoic acid hydrochloride is not extensively documented, it is prudent to handle it with the care afforded to analogous aromatic amines and carboxylic acids.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[3]

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][5]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Core Application: Solid-Phase Synthesis of N-Acyl-1,4-Benzoxazin-2-one Derivatives

The ortho-aminophenoxy moiety within 3-(2-aminophenoxy)propanoic acid makes it an excellent precursor for the synthesis of 1,4-benzoxazin-2-ones, a privileged scaffold in medicinal chemistry. The following protocol details the solid-phase synthesis of a library of N-acyl-1,4-benzoxazin-2-one derivatives, which can be valuable for screening against various biological targets.

Experimental Workflow Overview

The overall strategy involves immobilizing the 3-(2-aminophenoxy)propanoic acid backbone onto a solid support, followed by N-acylation and subsequent intramolecular cyclization to form the benzoxazinone ring system.

SPS_Workflow cluster_resin_prep Resin Preparation & Loading cluster_synthesis On-Bead Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Load_AA Load 3-(2-Aminophenoxy)propanoic Acid (DIC/Oxyma) Fmoc_Deprotection->Load_AA N_Acylation N-Acylation (R-COOH, DIC/Oxyma) Load_AA->N_Acylation Cyclization Intramolecular Cyclization (Heat or Mild Acid) N_Acylation->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification Purification (Preparative HPLC) Cleavage->Purification Final_Product Final_Product Purification->Final_Product Characterized Product

Caption: Workflow for the solid-phase synthesis of N-acyl-1,4-benzoxazin-2-one derivatives.

Detailed Protocol: Synthesis of a Representative N-Acyl-1,4-Benzoxazin-2-one

This protocol outlines the manual synthesis on a 0.1 mmol scale. The principles can be adapted for automated synthesizers.

Materials and Reagents:

ReagentSupplierPurpose
Rink Amide MBHA Resin (100-200 mesh)VariousSolid Support
3-(2-Aminophenoxy)propanoic acid hydrochlorideVariousScaffold Building Block
N,N'-Diisopropylcarbodiimide (DIC)VariousCoupling Agent
Ethyl (hydroxyimino)cyanoacetate (Oxyma)VariousCoupling Additive
PiperidineVariousFmoc Deprotection Reagent
N,N-Dimethylformamide (DMF), peptide synthesis gradeVariousSolvent
Dichloromethane (DCM)VariousSolvent
Acetic Acid (or other carboxylic acids)VariousAcylating Agent
Trifluoroacetic Acid (TFA)VariousCleavage Reagent
Triisopropylsilane (TIS)VariousScavenger
Water (deionized)-Scavenger

Step 1: Resin Preparation and Swelling

  • Weigh 150 mg of Rink Amide MBHA resin (assuming a loading of ~0.67 mmol/g) into a fritted syringe reactor.

  • Add 5 mL of DMF to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection of Rink Amide Resin

  • Add 5 mL of a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

Step 3: Loading of 3-(2-Aminophenoxy)propanoic Acid

Causality: The free amine on the deprotected Rink Amide resin will be coupled with the carboxylic acid of the building block. DIC is a carbodiimide coupling agent that activates the carboxylic acid, while Oxyma is added to suppress side reactions and improve coupling efficiency.[7]

  • In a separate vial, dissolve 3-(2-aminophenoxy)propanoic acid hydrochloride (0.2 mmol, 2 eq), and Oxyma (0.2 mmol, 2 eq) in 3 mL of DMF.

  • Add DIC (0.2 mmol, 2 eq) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 4: N-Acylation of the Resin-Bound Amino Acid

Causality: The secondary amine of the now resin-bound 3-(2-aminophenoxy)propanoic acid is acylated with a carboxylic acid of choice. This step introduces the first point of diversity in the library.

  • Prepare a solution of the desired carboxylic acid (e.g., Acetic Acid, 0.5 mmol, 5 eq) and Oxyma (0.5 mmol, 5 eq) in 3 mL of DMF.

  • Add DIC (0.5 mmol, 5 eq) and pre-activate for 5 minutes.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate for 2 hours at room temperature.

  • Drain and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 5: Intramolecular Cyclization and Cleavage

Causality: Treatment with a strong acid like TFA simultaneously cleaves the molecule from the Rink Amide linker and catalyzes the intramolecular cyclization between the newly formed amide and the ester linkage of the phenoxypropanoic acid moiety to form the benzoxazinone ring. TIS and water are added as scavengers to trap reactive carbocations generated during cleavage.

Caption: Cleavage and intramolecular cyclization to form the final product. (Note: Image placeholders would be replaced with actual chemical structures in a live environment.)

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Drain the cleavage solution into a collection vessel.

  • Wash the resin with an additional 2 mL of TFA.

  • Combine the filtrates and reduce the volume by rotary evaporation or under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Step 6: Purification and Characterization

  • Purify the crude product using preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.[8]

Expanding the Scope: Peptidomimetic Applications

Beyond heterocyclic synthesis, 3-(2-aminophenoxy)propanoic acid can be incorporated into peptide sequences as a non-natural amino acid to create peptidomimetics.[9] Its unique structure can introduce conformational constraints and novel side-chain functionalities that can enhance biological activity or metabolic stability compared to natural peptides. The synthetic protocol would follow standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures.[10][11]

Conclusion

3-(2-Aminophenoxy)propanoic acid hydrochloride is a valuable and versatile building block for solid-phase synthesis. Its utility in constructing libraries of medicinally relevant scaffolds like benzoxazinones, as detailed in this guide, highlights its potential in accelerating drug discovery programs. The protocols provided offer a robust foundation for researchers to explore the chemical space accessible from this unique starting material.

References

  • Vertex AI Search. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
  • Vertex AI Search. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Vertex AI Search. Synthesis of Peptides on Solid Supports.
  • ThermoFisher. (2025). SAFETY DATA SHEET.
  • MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides.
  • PubMed. (2001). Solid-phase synthesis of benzoxazoles from 3-nitrotyrosine.
  • Organic Chemistry Portal. Benzoxazinone synthesis.
  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs.
  • PMC. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • Benchchem. (2025). Biological Activity of 3-(2-Iodophenylamino)propanoic Acid Derivatives: An In-Depth Technical Guide.
  • Semantic Scholar. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling.
  • Google Patents. ES2239364T3 - SYNTHESIS OF PEPTIDES IN SOLID PHASE.
  • Vertex AI Search. New synthetic approaches for the construction of 2-aminophenoxazinone architectures.
  • Vertex AI Search. Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Vertex AI Search. (2018). Combinatorial Chemistry.
  • Vertex AI Search. (2018). Lec8: Combinatorial Chemistry: Drug design approach and HTS.
  • Google Patents. Solid phase peptide synthesis methods and associated systems.
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Application

Application Notes & Protocols: Bioconjugation Techniques Using 3-(2-Aminophenoxy)propanoic Acid Linkers

Introduction: The Strategic Role of Bifunctional Linkers in Modern Bioconjugation The field of bioconjugation has revolutionized therapeutic and diagnostic sciences by enabling the precise covalent linkage of disparate m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Bifunctional Linkers in Modern Bioconjugation

The field of bioconjugation has revolutionized therapeutic and diagnostic sciences by enabling the precise covalent linkage of disparate molecules to create novel functional constructs.[1] At the heart of this discipline lies the linker, a molecular bridge that not only connects a biomolecule, such as a monoclonal antibody (mAb), to a payload, like a cytotoxic drug or a fluorescent probe, but also critically influences the stability, solubility, and biological activity of the resulting conjugate.[2][3] Among the vast arsenal of linking technologies, bifunctional linkers possessing orthogonal reactive groups offer a versatile platform for stepwise conjugation strategies.

This guide focuses on the application of 3-(2-aminophenoxy)propanoic acid, a heterobifunctional linker characterized by a carboxylic acid and an aromatic amine (aniline) separated by a phenoxy-propyl spacer. This unique architecture presents multiple avenues for bioconjugation, allowing for tailored strategies in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), and diagnostic reagents.[4]

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying chemical principles and strategic considerations that enable researchers to harness the full potential of this linker. We will explore two primary, scientifically-grounded strategies for its use, complete with detailed protocols, characterization methods, and troubleshooting insights.

Structural Anatomy and Reactive Potential of the Linker

The 3-(2-aminophenoxy)propanoic acid linker is comprised of three key functional components, each with a distinct role in the bioconjugation workflow. Understanding these components is crucial for designing a successful conjugation strategy.

  • Carboxylic Acid (-COOH): This group is readily activated for reaction with primary amines, such as the ε-amino groups of lysine residues on the surface of antibodies and other proteins.[5] The standard and most reliable method for this activation is through the use of carbodiimide chemistry, often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[5]

  • Aromatic Amine (-NH2 on a phenyl ring): The aniline moiety is a versatile functional group. It is less nucleophilic than aliphatic amines, which allows for selective reactions. It can be a point of attachment for a payload, or it can be chemically modified to create a different reactive handle. For instance, it can undergo diazotization to form a reactive diazonium salt, or participate in oxidative coupling reactions.[1][6]

  • Phenoxy-Propyl Spacer: This portion of the linker provides spatial separation between the conjugated molecules, which can be critical for preserving the biological activity of the biomolecule and the function of the payload. The ether linkage within this spacer is generally stable under physiological conditions, suggesting that in the absence of a specific enzymatic or chemical trigger designed into the payload attachment, it would function as a non-cleavable linker.[7]

Strategy 1: Carboxylate-First Conjugation to Biomolecule Amines

This is the most conventional and often preferred strategy, leveraging well-established and robust chemistries. The carboxylic acid of the linker is first activated and reacted with the amine groups on a biomolecule. The payload is then attached to the aromatic amine of the linker.

Workflow Overview

Sources

Method

Advanced Application Note: Preparation of Antibody-Drug Conjugates (ADCs) Utilizing Phenoxy Propanoic Acid Linkers

Executive Summary The development of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) requires highly stable, yet precisely cleavable, linker chemistries to ensure targeted payload delivery. Phenoxy pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) requires highly stable, yet precisely cleavable, linker chemistries to ensure targeted payload delivery. Phenoxy propanoic acid (PPA) derivatives—most notably the MPPA linker (3-(4-(hydroxymethyl)phenoxy)propanoic acid)—have emerged as critical structural components in bioconjugation. Originally developed by Albericio and Barany for solid-phase peptide synthesis (SPPS), the MPPA linker provides exceptional orthogonal reactivity and minimizes C-terminal epimerization[1]. This application note details the mechanistic rationale, synthesis, and bioconjugation protocols for utilizing PPA-based linkers in the preparation of next-generation ADCs.

Mechanistic Insights: The Role of Phenoxy Propanoic Acid Linkers

In the architecture of an ADC, the linker must remain entirely stable in systemic circulation while allowing for rapid payload release upon internalization into the target cell.

Causality of Linker Selection: Traditional acetic acid-based linkers often suffer from suboptimal cleavage yields and high rates of C-terminal racemization during the synthesis of peptide-based payloads. The strategic inclusion of a propanoic acid moiety in the MPPA linker enhances the acid lability of the anchoring p-alkoxybenzyl ester linkage[1]. This structural modification provides an optimal electron-donating effect, allowing the payload-linker construct to be cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without degrading sensitive cytotoxic payloads.

Furthermore, phenoxy propanoic acid derivatives offer superior orthogonal reactivity. They maintain absolute stability under the basic conditions (e.g., piperidine) required for Fmoc group removal during peptide assembly[2]. Beyond cleavable systems, PPA derivatives are also utilized as robust, non-cleavable structural spacers in targeted bioconjugates, such as steroidal alkylators (e.g., POPAM)[3] and integrin-targeted fluorescent probes (e.g., ZW800-1 conjugated via 3-phenoxypropanoic acid)[4].

Workflow Visualization

The following workflow illustrates the two-stage process of ADC preparation: (1) Solid-phase synthesis of the payload-linker construct utilizing an MPPA linker, and (2) Thiol-maleimide bioconjugation to the monoclonal antibody (mAb).

ADC_Workflow SolidSupport Aminomethyl Resin (Solid Support) MPPA Fmoc-AA-MPPA Linker Coupling SolidSupport->MPPA PeptidePayload Peptide/Payload Assembly (SPPS) MPPA->PeptidePayload MalAddition Maleimide Tagging (N-terminus) PeptidePayload->MalAddition Cleavage TFA Cleavage (Releases Payload-Linker) MalAddition->Cleavage Conjugation Bioconjugation (Thiol-Maleimide) Cleavage->Conjugation Payload-Linker mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (TCEP) mAb->Reduction Reduction->Conjugation Purification Purification & QC (SEC, HIC-HPLC) Conjugation->Purification FinalADC Final ADC Product Purification->FinalADC

Workflow for ADC preparation using an MPPA linker-derived payload and thiol-maleimide conjugation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific chemical causalities and mandatory Quality Control (QC) checkpoints.

Protocol A: Synthesis of the Maleimide-Payload Construct via MPPA Linker

Objective: Assemble a peptide-based payload with an N-terminal maleimide group, utilizing Fmoc-L-Phe-MPPA to prevent C-terminal epimerization.

  • Resin Preparation: Swell 1.0 g of aminomethyl polystyrene resin in Dichloromethane (DCM) for 30 minutes. Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for uniform coupling.

  • MPPA Linker Coupling: Dissolve 3.0 eq of Fmoc-L-Phe-MPPA precursor[1] and 3.0 eq of DIC/Oxyma Pure in N,N-Dimethylformamide (DMF). Add to the resin and agitate for 2 hours.

  • Iterative SPPS: Perform standard Fmoc deprotection (20% piperidine in DMF) and amino acid/payload couplings. Causality: The MPPA linker's orthogonal stability ensures the p-alkoxybenzyl ester bond remains completely intact during these repeated basic cycles[2].

  • Maleimide Functionalization: Couple Mal-PEG4-NHS ester (2.0 eq) to the deprotected N-terminus of the sequence in the presence of N,N-Diisopropylethylamine (DIPEA).

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Causality: TIS acts as a highly effective carbocation scavenger, preventing the re-alkylation of the payload's sensitive side chains during the acidolytic release from the MPPA linker.

  • Precipitation: Precipitate the cleaved Maleimide-Payload construct in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: mAb Reduction and Bioconjugation

Objective: Conjugate the synthesized Maleimide-Payload to the monoclonal antibody via interchain disulfide reduction.

  • Antibody Preparation: Buffer exchange the mAb (e.g., Trastuzumab, 10 mg/mL) into Conjugation Buffer (50 mM PBS, pH 7.2, 1 mM EDTA). Causality: EDTA is strictly required to chelate trace heavy metals that catalyze unwanted rapid re-oxidation of free thiols.

  • Partial Reduction: Add 2.5 eq of Tris(2-carboxyethyl)phosphine (TCEP) per mAb. Incubate at 37°C for 90 minutes. Causality: TCEP is utilized instead of DTT because it is irreversible and does not contain thiols, meaning it does not need to be removed prior to maleimide addition.

  • Conjugation: Dissolve the Maleimide-Payload in DMSO (final DMSO concentration <10% v/v to prevent mAb denaturation). Add 8.0 eq of the payload to the reduced mAb. Incubate at 22°C for 2 hours.

  • Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimides, preventing off-target toxicity.

Protocol C: Purification and Quality Control (Self-Validation)
  • Purification (SEC): Purify the crude ADC using Size Exclusion Chromatography (SEC) to remove the small-molecule quenched payload and any high-molecular-weight mAb aggregates.

  • DAR Determination (HIC-HPLC): Inject the purified ADC onto a Hydrophobic Interaction Chromatography (HIC) column. Causality: HIC separates the intact ADC species based on the hydrophobicity imparted by the conjugated payloads. This allows for the precise baseline resolution and quantification of DAR 0, DAR 2, DAR 4, DAR 6, and DAR 8 species, validating the success of the conjugation stoichiometry.

Quantitative Data Presentation

The table below summarizes the comparative advantages of utilizing Phenoxy Propanoic Acid linkers against traditional industry standards.

Linker ChemistryPrimary Cleavage MechanismSystemic StabilityC-Terminal Epimerization RiskPrimary ADC/PDC Application
Phenoxy Propanoic Acid (MPPA) Acidic (TFA during prep) / Enzymatic (in vivo)HighLow Peptide-based payloads, PDCs, highly sensitive ADCs
Val-Cit-PAB Enzymatic (Cathepsin B)HighModerateClassic cleavable ADCs (e.g., Brentuximab vedotin)
SMCC (Thioether) Non-cleavable (Lysosomal degradation)Very HighN/ANon-cleavable ADCs (e.g., Trastuzumab emtansine)
Acetic Acid-based (Wang) Acidic (TFA)ModerateHighStandard SPPS (Not optimal for complex payloads)

Sources

Application

Application Note &amp; Protocol: Liberation of 3-(2-Aminophenoxy)propanoic Acid from its Hydrochloride Salt for Subsequent Reactions

Abstract This document provides a detailed technical guide for the quantitative removal of the hydrochloride (HCl) salt from 3-(2-Aminophenoxy)propanoic acid. As this molecule is frequently supplied as a stable hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the quantitative removal of the hydrochloride (HCl) salt from 3-(2-Aminophenoxy)propanoic acid. As this molecule is frequently supplied as a stable hydrochloride salt to protect the nucleophilic amino group, its conversion to the free amine form is a critical prerequisite for its use in many synthetic applications, particularly in pharmaceutical and materials science research. This guide elucidates the chemical principles governing the neutralization process, presents a robust, step-by-step protocol for a standard laboratory-scale workup using a mild base, and discusses methods for validating the successful liberation of the free amine.

Introduction: The Imperative for Salt Removal

3-(2-Aminophenoxy)propanoic acid is a bifunctional organic building block, incorporating a primary aromatic amine, an ether linkage, and a carboxylic acid. This combination of functionalities makes it a valuable precursor for the synthesis of complex heterocyclic systems and other target molecules in drug discovery. To enhance shelf-life and prevent oxidative degradation of the electron-rich aminophenol moiety, the compound is typically prepared and stored as its hydrochloride salt. In this form, the lone pair of electrons on the nitrogen atom is sequestered by a proton, rendering the amine non-nucleophilic and unreactive in common transformations like amide coupling, N-alkylation, and reductive amination.

Therefore, before its use in any reaction requiring a nucleophilic amine, the HCl must be removed to regenerate the free base. The primary challenge in this process lies in the molecule's amphoteric nature, possessing both a basic amine and an acidic carboxylic acid group. A carefully selected workup is required to deprotonate the anilinium ion without inducing unwanted side reactions or creating a product that is difficult to isolate.

Scientific Rationale and Strategy

The successful liberation of the free amine hinges on a precise understanding of the compound's acid-base properties. The molecule has two key ionizable groups: the aromatic ammonium ion (in the salt form) and the carboxylic acid.

  • The pKa of the conjugate acid of the aromatic amine (the anilinium group) is approximately 4.7-5.2.[1][2][3][4] To deprotonate this group and form the free amine, the pH of the solution must be raised significantly above this value.

  • The pKa of the propanoic acid group is approximately 4.87.[5][6][7][8]

The proximity of these two pKa values is a critical consideration. When a base is added to neutralize the anilinium ion, it will concurrently deprotonate the carboxylic acid. This results in the formation of a zwitterion or, at a sufficiently high pH, an anionic carboxylate species. This species (R-NH₂...R-COO⁻) has high water solubility, which can complicate its extraction into a nonpolar organic solvent.[9][10]

The chosen strategy is a liquid-liquid extraction procedure following neutralization with a mild inorganic base. Sodium bicarbonate (NaHCO₃) is the ideal reagent for this purpose.[11][12][13] It is a weak base, strong enough to deprotonate the anilinium ion but weak enough to prevent unwanted side reactions and provide a pH ceiling around 8.3 in solution, which is a safe range for the molecule. While the resulting sodium carboxylate form is water-soluble, the overall polarity of the molecule allows for its efficient extraction into a moderately polar organic solvent like ethyl acetate, particularly when the aqueous phase is saturated with salt ("salting out") to reduce the product's aqueous solubility.

Detailed Laboratory Protocol

This protocol details the procedure for liberating approximately 5 grams of the free amine.

Materials and Reagents
Reagent/MaterialGradeExample SupplierKey Quantitative Data (per 5g scale)
3-(2-Aminophenoxy)propanoic acid HCl salt≥98% PuritySigma-Aldrich5.0 g
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher Scientific~150 mL of a saturated solution
Ethyl Acetate (EtOAc)HPLC GradeVWR225 mL (3 x 75 mL)
Deionized WaterType II or higherN/A100 mL
Sodium Chloride (NaCl)ACS Reagent GradeAvantor~30 g (for brine solution)
Anhydrous Magnesium Sulfate (MgSO₄)Granular, ≥99.5%Acros Organics~5-10 g (or until free-flowing)
Experimental Workflow Diagram

Figure 1. Step-by-step workflow for the neutralization and extraction of 3-(2-Aminophenoxy)propanoic acid.

Step-by-Step Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3-(2-Aminophenoxy)propanoic acid HCl salt in 100 mL of deionized water. Stir with a magnetic stir bar until a clear, homogeneous solution is obtained.

  • Neutralization: While stirring, slowly and carefully add saturated aqueous sodium bicarbonate solution dropwise to the flask. Vigorous effervescence (CO₂ gas evolution) will occur. Continue the addition in a controlled manner until the gas evolution ceases and the pH of the aqueous mixture is confirmed to be between 8.0 and 8.5 using a pH strip or a calibrated pH meter.

    • Expertise & Experience: The slow, portion-wise addition of the base is crucial to prevent excessive foaming and potential loss of material. Monitoring the pH ensures complete deprotonation of the anilinium salt without making the solution excessively basic.

  • Extraction Setup: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel.

  • First Extraction: Add 75 mL of ethyl acetate to the separatory funnel. Stopper the funnel, and invert it several times, venting frequently to release any residual pressure. Shake the funnel vigorously for approximately 1 minute.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The upper layer is the organic phase containing the product, and the lower is the aqueous phase.

  • Isolate Organic Layer: Drain the lower aqueous layer into a clean flask. Pour the upper organic layer out through the top opening of the funnel into a separate clean 500 mL Erlenmeyer flask.

    • Trustworthiness: Pouring the organic layer out from the top prevents re-contamination with any residual aqueous phase left in the funnel's stem.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 4-6) two more times using 75 mL of fresh ethyl acetate each time. Combine all three organic extracts into the 500 mL Erlenmeyer flask.

  • Brine Wash: To remove the bulk of the dissolved water and any water-soluble impurities, wash the combined organic extracts by adding 50 mL of brine (saturated NaCl solution), shaking, and separating the layers as before. Discard the lower aqueous brine layer.

  • Drying: Add anhydrous magnesium sulfate to the organic extract. Swirl the flask; the MgSO₄ will initially clump as it absorbs water. Continue adding small portions until some of the powder remains free-flowing, indicating the solution is dry.

  • Filtration: Remove the drying agent by gravity filtering the solution through a fluted filter paper into a pre-weighed round-bottom flask.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature of 40°C.

  • Final Product: Once all the solvent is removed, a white to off-white solid, which is the purified free amine, will remain. Place the flask under high vacuum for several hours to remove any residual solvent. Calculate the final mass and percent yield.

Protocol Validation

The success of the procedure must be confirmed analytically:

  • ¹H NMR Spectroscopy: Compare the spectrum of the product to the starting HCl salt. A characteristic upfield shift in the signals of the aromatic protons adjacent to the amino group is expected upon removal of the proton.

  • pH Test: A solution of the final product in water should be near-neutral or slightly basic, whereas the starting material is acidic.

  • Thin-Layer Chromatography (TLC): The free amine should have a different Rf value compared to its HCl salt.

References

  • PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Fiveable. (2025, August 15). Propanoic Acid Definition. Retrieved from [Link][5]

  • Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Retrieved from [Link][2]

  • PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from [Link][9]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link][11]

  • Brainly. (2020, May 6). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Retrieved from [Link][8]

  • Quora. (2017, February 7). How can I calculate the pH of propanoic acid? Retrieved from [Link][14]

  • ResearchGate. (n.d.). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link][15]

  • Reddit. (2023, October 11). What is the best way of making free amina base from its salt? r/chemistry. Retrieved from [Link][13]

  • ResearchGate. (n.d.). The pKa values for aminophenols isomers. Retrieved from [Link][4]

  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from [Link][16]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link][10]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-(2-Aminophenoxy)propanoic acid hydrochloride synthesis intermediates

Welcome to the Technical Support Center for the synthesis and purification of 3-(2-aminophenoxy)propanoic acid hydrochloride[1]. This guide provides validated troubleshooting protocols and mechanistic insights for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(2-aminophenoxy)propanoic acid hydrochloride[1]. This guide provides validated troubleshooting protocols and mechanistic insights for researchers and drug development professionals. The workflow involves three critical stages: Williamson etherification, catalytic nitro reduction, and anhydrous salt formation.

Synthesis & Purification Workflow

SynthesisWorkflow SM 2-Nitrophenol + 3-Bromopropanoic Acid Step1 Williamson Ether Synthesis (Alkylation) SM->Step1 Int1 Intermediate 1: 3-(2-Nitrophenoxy)propanoic Acid Step1->Int1  Purification: Acid-Base Extraction   Step2 Catalytic Hydrogenation (Nitro Reduction) Int1->Step2 Int2 Intermediate 2: 3-(2-Aminophenoxy)propanoic Acid Step2->Int2  Purification: Isoelectric Precipitation   Step3 Salt Formation (HCl Addition) Int2->Step3 Final Target Product: 3-(2-Aminophenoxy)propanoic Acid HCl Step3->Final  Purification: Recrystallization  

Workflow for the synthesis and purification of 3-(2-aminophenoxy)propanoic acid hydrochloride.

Module 1: Intermediate 1 - 3-(2-Nitrophenoxy)propanoic Acid

Context: Synthesized via the of 2-nitrophenol and 3-bromopropanoic acid under basic conditions[2].

Troubleshooting Q&A:

Q: Why am I observing significant amounts of unreacted 2-nitrophenol despite using an excess of 3-bromopropanoic acid? A: 2-Nitrophenol is significantly less nucleophilic than standard phenols due to the strong electron-withdrawing nitro group in the ortho position. Furthermore, under basic conditions at elevated temperatures, 3-bromopropanoic acid can undergo competitive hydrolysis to form 3-hydroxypropanoic acid, or eliminate to form acrylic acid, consuming your alkylating agent. Solution: Use a stepwise addition of the alkylating agent and maintain strict temperature control (typically 70–80 °C) to favor the etherification kinetics over elimination, as demonstrated in [3].

Q: How can I selectively purify 3-(2-nitrophenoxy)propanoic acid from unreacted 2-nitrophenol? Standard NaHCO₃ extraction isn't working. A: This is a classic pKₐ conflict. While standard phenols have a pKₐ ~10, the strong electron-withdrawing nature of the nitro group lowers the pKₐ of 2-nitrophenol to ~7.2. Saturated NaHCO₃ has a pH of ~8.3. At this pH, 2-nitrophenol is >90% deprotonated and will co-extract into the aqueous layer alongside your target carboxylic acid (pKₐ ~4.8). Solution: Implement a pH-gradient extraction. Extract both into a basic aqueous layer, then carefully acidify to pH 6.0. At pH 6.0, 2-nitrophenol reverts to its protonated, lipophilic state, while the carboxylic acid remains ionized in the aqueous phase.

Self-Validating Protocol: pH-Gradient Acid-Base Extraction

  • Dilute the crude reaction mixture with ethyl acetate and wash with 1M NaOH to extract all acidic species into the aqueous phase.

  • Separate the aqueous layer and discard the organic layer (which contains neutral impurities).

  • Carefully adjust the aqueous layer to pH 6.0 using 2M HCl. Monitor continuously with a calibrated pH meter.

  • Wash the aqueous layer with fresh ethyl acetate. The unreacted 2-nitrophenol will partition into the organic layer.

  • Separate the aqueous layer and further acidify to pH 2.0 using concentrated HCl. The target 3-(2-nitrophenoxy)propanoic acid will precipitate as a pale yellow solid.

  • Filter, wash with cold water, and recrystallize from hot ethanol/water.

Module 2: Intermediate 2 - 3-(2-Aminophenoxy)propanoic Acid (Free Base)

Context: Synthesized via the catalytic hydrogenation (Pd/C, H₂) of Intermediate 1.

Troubleshooting Q&A:

Q: My product turns dark brown upon exposure to air during the catalyst filtration. What causes this and how do I prevent it? A: 2-Aminophenol derivatives are notoriously susceptible to rapid air oxidation, forming highly colored, polymeric quinone-imine species[4]. Solution: Perform the filtration under a strict argon or nitrogen atmosphere. Additionally, sparge all wash solvents with inert gas prior to use. Adding a catalytic amount of an antioxidant, such as sodium dithionite (Na₂S₂O₄), to the aqueous workup can quench trace oxidants and preserve the integrity of the amine.

Q: How do I efficiently remove the Pd/C catalyst without losing my product, which seems to be precipitating directly on the catalyst bed? A: 3-(2-Aminophenoxy)propanoic acid is an amino acid. Near its isoelectric point (pI ~4.6), it exists as a zwitterion with minimal solubility in both water and organic solvents. If the reaction mixture is near this pH, the product will co-precipitate with the catalyst. Solution: Solubilize the product by pushing the pH away from the isoelectric point before filtration.

Self-Validating Protocol: Isoelectric Precipitation

  • Post-hydrogenation, adjust the reaction mixture to pH > 10 using degassed 2M NaOH. This deprotonates the carboxylic acid, ensuring the molecule is fully soluble as an anion.

  • Filter the mixture through a Celite pad under nitrogen to remove the Pd/C catalyst. Wash the pad with degassed, basic water.

  • Cool the combined aqueous filtrate to 0–5 °C in an ice bath.

  • Slowly add 1M HCl dropwise while continuously monitoring the pH.

  • Stop the addition when the pH reaches 4.6 (the isoelectric point). The zwitterionic free base will crash out as a dense, off-white precipitate.

  • Stir for 30 minutes at 0 °C to maximize yield, then filter and dry under vacuum.

Module 3: Final Product - 3-(2-Aminophenoxy)propanoic Acid Hydrochloride

Context: Conversion of the free base to the hydrochloride salt to enhance chemical stability and aqueous solubility.

Troubleshooting Q&A:

Q: The hydrochloride salt is precipitating as a sticky gum rather than a crystalline solid. How can I induce crystallization? A: Gummy precipitates in salt formation are typically caused by the presence of trace water or localized supersaturation from adding the acid too rapidly. Solution: The system must be rigorously anhydrous. Use a standardized, anhydrous acid source (e.g., HCl in dioxane or diethyl ether) rather than aqueous hydrochloric acid.

Self-Validating Protocol: Anhydrous Salt Formation

  • Suspend the purified 3-(2-aminophenoxy)propanoic acid free base in anhydrous ethanol (10 mL/g).

  • Cool the suspension to 0 °C under a nitrogen atmosphere.

  • Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise. The suspension will initially clear as the soluble hydrochloride salt forms.

  • Once clear, slowly add cold, anhydrous diethyl ether as an antisolvent until the solution becomes turbid.

  • Seed the mixture (if available) and let it stand at 4 °C for 2 hours to allow complete crystallization.

  • Filter the white crystalline solid, wash with cold ether, and store in a vacuum desiccator over desiccant.

Quantitative Data Summary

The following table outlines the expected analytical metrics for a successful synthesis and purification workflow:

CompoundExpected YieldPurity Target (HPLC)AppearanceKey Purification Method
3-(2-Nitrophenoxy)propanoic acid 75–85%>95%Pale yellow solidpH-Gradient Extraction (pH 6.0 to 2.0)
3-(2-Aminophenoxy)propanoic acid 80–90%>98%Off-white to tan solidIsoelectric Precipitation (pH ~4.6)
3-(2-Aminophenoxy)propanoic acid HCl 90–95%>99%White crystalline solidAnhydrous Antisolvent Crystallization

References

  • Zhou, H.-Y., et al. "An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid." Chinese Journal of Chemical Engineering, 2020. URL:[Link]

  • Gao, Z., et al. "Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines." Organic & Biomolecular Chemistry, 2024. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Hygroscopic Issues with 3-(2-Aminophenoxy)propanoic Acid Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical troubleshooting center. In drug development and synthetic chemistry, handling bifunctional amine hydrochloride salts presents a unique set of cha...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical troubleshooting center. In drug development and synthetic chemistry, handling bifunctional amine hydrochloride salts presents a unique set of challenges. 3-(2-Aminophenoxy)propanoic acid hydrochloride (CAS 879-83-4) is a highly polar building block. While its hydrochloride salt form ensures the stability of the primary amine against premature oxidation, it introduces severe hygroscopicity.

When exposed to ambient humidity, this compound rapidly adsorbs atmospheric water, leading to deliquescence, stoichiometric weighing errors, and catastrophic failures in downstream amidation reactions. This guide provides field-proven, self-validating protocols to help you master the storage and handling of this sensitive intermediate.

Mechanistic Insight: The Causality of Moisture Uptake

Why is this specific compound so prone to water absorption? The causality lies in its molecular and crystallographic structure. The hydrochloride salt crystal lattice contains chloride anions that readily form strong ion-dipole interactions with atmospheric water molecules. Concurrently, the carboxylic acid and ether oxygen provide additional hydrogen-bonding acceptor and donor sites.

When the partial vapor pressure of water in the laboratory environment exceeds the equilibrium moisture concentration of the solid API, capillary condensation occurs[1]. This transforms the free-flowing powder into a sticky, caked mass. Absorbed moisture does not merely alter the physical state; it acts as a plasticizer, lowering the activation energy for hydrolytic degradation and phase transitions.

MoisturePathway A 3-(2-Aminophenoxy)propanoic acid HCl B Atmospheric Moisture (H2O Absorption) A->B Exposure to >40% RH C Deliquescence & Crystal Bridge Formation B->C Capillary Condensation E Coupling Reagent Quenching (e.g., EDC/HATU) B->E Hydrolysis in Solution D Weighing Errors (Mass Increase) C->D Physical Alteration F Amidation Reaction Failure D->F Stoichiometric Imbalance E->F Loss of Active Ester

Fig 1. Causal pathway of moisture-induced degradation and downstream reaction failures.

Troubleshooting & FAQs

Q1: My 3-(2-Aminophenoxy)propanoic acid HCl powder has turned into a sticky, clumped mass. Can I still use it for peptide coupling? A1: Do not use it directly. The mass increase is entirely water weight. Because hygroscopic pharmaceutical raw materials can absorb significant moisture, any stoichiometric calculations will be highly inaccurate, leading to an excess of coupling reagents and incomplete conversion[2]. Furthermore, the absorbed water will rapidly quench moisture-sensitive coupling reagents (e.g., EDC, HATU, DCC) by hydrolyzing the activated ester intermediates before the amine can react. Resolution: You must perform an azeotropic drying protocol (see Protocol 1) before use.

Q2: How should I store the bulk bottle after opening it for the first time? A2: Standard laboratory refrigerators are highly humid environments. Storing an opened, improperly sealed bottle at 4°C will cause condensation inside the container, accelerating degradation. Resolution: Store the compound in a tightly sealed, amber glass vial to prevent light-sensitive degradation of the aminophenoxy moiety[3]. Backfill the vial with dry Argon or Nitrogen before sealing with a PTFE-lined cap. Place the vial inside a secondary desiccator containing active desiccant (e.g., indicating Drierite or silica gel) before placing it in the refrigerator.

Q3: How can I prevent moisture exposure during routine weighing? A3: The rate of moisture uptake is proportional to the exposed surface area and the velocity of moist air[1]. Weighing on an open benchtop at >40% Relative Humidity (RH) guarantees water absorption. Resolution: Handle the material inside a controlled environment, such as a glovebox maintained at <10 ppm H₂O, or a dehumidified weighing enclosure maintained at 30-40% RH[3]. Pre-weigh the bulk material into single-use reaction aliquots immediately upon receiving it.

Quantitative Data: Hygroscopicity and Storage Parameters

To establish a self-validating quality control system, we must quantify the environmental limits. Based on Dynamic Vapor Sorption (DVS) principles for hygroscopic raw materials[4], the following parameters apply to 3-(2-Aminophenoxy)propanoic acid hydrochloride:

ParameterRecommended LimitMechanistic Rationale
Relative Humidity (RH) < 30%Prevents capillary condensation, caking, and deliquescence.
Storage Temperature 2°C to 8°CMinimizes thermal degradation while maintained in a desiccated state.
Maximum Tolerable H₂O < 0.5% w/wEnsures minimal quenching of stoichiometric coupling reagents during synthesis.
Handling Atmosphere Argon / NitrogenDisplaces atmospheric oxygen and moisture; prevents oxidation of the amine.
Experimental Protocols
Protocol 1: Self-Validating Azeotropic Drying

Purpose: To recover clumped/wet 3-(2-Aminophenoxy)propanoic acid HCl and validate its dryness prior to sensitive amidation reactions. Causality: Water forms a minimum-boiling azeotrope with solvents like toluene, allowing the removal of water at temperatures far below its boiling point. This prevents the thermal degradation of the compound that would occur in a standard drying oven.

Step-by-Step Methodology:

  • Suspension: Suspend the wet compound in anhydrous toluene (10 mL per gram of compound) in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator and concentrate under reduced pressure (approx. 40-50°C water bath) until a dry powder remains.

  • Iteration: Repeat the toluene suspension and evaporation process two additional times to ensure complete azeotropic water removal.

  • Vacuum Drying: Place the flask under high vacuum (<0.1 mbar) for 4-6 hours at room temperature to remove any residual solvent trapped in the crystal lattice.

  • Self-Validation Step: Take a 10 mg sample and perform Karl Fischer (KF) titration. The water content must be <0.5%. If the result is >0.5%, the system mandates a repeat of the high-vacuum drying step.

Protocol 2: Controlled Aliquoting under Inert Atmosphere

Purpose: To prevent repeated atmospheric exposure of the bulk hygroscopic salt, preserving its integrity over long-term storage.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk bottle, pre-dried amber glass vials, PTFE-lined caps, and a micro-spatula into an inert gas glovebox (Argon atmosphere, <10 ppm H₂O).

  • Equilibration: Allow the bulk bottle to equilibrate to the glovebox temperature before opening to prevent static charge issues and micro-condensation.

  • Dispensing: Rapidly dispense the required stoichiometric mass (e.g., 100 mg aliquots) into individual amber vials.

  • Sealing: Securely cap each vial with a PTFE-lined closure while still inside the glovebox to trap the Argon atmosphere inside.

  • Secondary Storage: Remove the aliquots from the glovebox, place them in a secondary vacuum desiccator containing indicating silica gel, and store at 2-8°C.

StorageWorkflow S1 Receive Hygroscopic HCl Salt S2 Transfer to Glovebox (<10 ppm H2O) S1->S2 S3 Azeotropic Drying (Toluene/MeCN) S2->S3 If clumped/wet S5 Aliquot into Amber Vials S2->S5 If dry powder S4 Karl Fischer Titration (Validate <0.5% H2O) S3->S4 Self-Validation S4->S3 If >0.5% H2O S4->S5 Pass S6 Argon Backfill & PTFE Seal S5->S6 S7 Store at 2-8°C in Desiccator S6->S7

Fig 2. Self-validating workflow for the optimal handling, drying, and storage of the HCl salt.

References
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem. 3

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. 1

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. 2

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. 4

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of the Aniline Moiety in 3-(2-Aminophenoxy)propanoic acid HCl

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-(2-Aminophenoxy)propanoic acid HCl .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-(2-Aminophenoxy)propanoic acid HCl . Aniline derivatives are notoriously unstable when exposed to ambient conditions. This document synthesizes mechanistic theory with field-proven methodologies to help you diagnose, prevent, and reverse oxidative degradation in your workflows.

Mechanistic Insight: The Causality of Aniline Oxidation

To effectively prevent degradation, one must understand the underlying electronic properties of the molecule. The free base of 3-(2-Aminophenoxy)propanoic acid contains an electron-rich aniline moiety. The nitrogen lone pair donates electron density into the aromatic ring, making the molecule highly susceptible to 1[1].

When exposed to atmospheric oxygen, light, or trace transition metals, the aniline group undergoes a single-electron transfer to form a radical cation. This radical intermediate rapidly couples with other molecules to form highly conjugated azo compounds, quinone imines, and polyaniline-like polymeric species[2]. Macroscopically, this manifests as a distinct color shift from white to yellow, and eventually to dark brown or black.

The Salt Advantage: Supplying the compound as an HCl salt is a deliberate chemical protection strategy. Protonation of the primary amine forms an anilinium ion ( −NH3+​ ). This eliminates the nitrogen lone pair and exerts a strong electron-withdrawing inductive effect on the aromatic ring, drastically raising the oxidation potential and blocking radical formation.

G A Free Base Aniline (Electron Rich) B O2 / Light / Metals A->B Susceptible E HCl Addition (Protonation) A->E Acidify C Radical Cation Formation B->C e- loss D Polymeric Species (Brown/Black) C->D Coupling F Anilinium HCl Salt (Electron Poor) E->F F->B Resistant G Oxidation Blocked (Stable White Solid) F->G Inductive Effect

Figure 1: Oxidative degradation of the free base vs. the chemical stability of the HCl salt form.

Quantitative Stability Matrix

The stability of 3-(2-Aminophenoxy)propanoic acid HCl is heavily dependent on maintaining its protonated state and minimizing oxidative triggers. The table below summarizes the expected half-life and quantitative stability metrics across various experimental conditions.

Storage/Handling ConditionEnvironmental pHTemperatureEstimated StabilityPrimary Degradation Marker
Solid (Argon/N₂, Amber Vial) N/A (Protonated)-20°C> 24 MonthsNone (Remains white)
Solid (Ambient Air, Light) N/A (Protonated)25°C< 4 WeeksSurface yellowing
Aqueous Solution (0.1M HCl) ~1.04°C~ 14 DaysPale yellow tint
Biological Buffer (PBS) 7.437°C< 6 HoursRapid browning / Precipitation

Self-Validating Experimental Protocols

Protocol A: Optimal Handling and Storage

To ensure the long-term integrity of the aniline moiety, handling procedures must prevent moisture ingress (which can mediate local pH changes) and oxygen exposure.

  • Inert Atmosphere: Always open the stock vial inside a glovebox or use a Schlenk line to backfill the vial with dry Argon or Nitrogen[3].

  • Actinic Protection: Store the compound exclusively in amber glass vials. Photochemical excitation lowers the activation energy for oxygen-mediated electron transfer.

  • Temperature Control: Store the sealed vial at -20°C. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from introducing moisture.

Protocol B: Repurification of Oxidized Material

If your batch has turned yellow or brown, the oxidized polymeric species can interfere with downstream assays or syntheses. This protocol leverages the differential solubility and polarity of the anilinium salt versus the neutral oxidized polymers.

  • Step 1: Acidic Dissolution. Dissolve the degraded solid in a minimal volume of 0.1 M HCl. Causality: This ensures the unoxidized 3-(2-Aminophenoxy)propanoic acid remains fully protonated (cationic) and highly water-soluble, preventing further degradation during workup.

  • Step 2: Organic Wash. Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). Causality: Non-polar, unprotonated quinone imines and polymeric oxidation byproducts will partition into the organic phase, while the target salt remains in the aqueous phase.

  • Step 3: Charcoal Filtration. Add activated charcoal (10% w/w relative to the starting material) to the aqueous phase. Stir for 15 minutes at room temperature, then filter through a tightly packed Celite pad. Causality: Activated carbon has a massive affinity for large, conjugated aromatic systems (the brown/black color bodies), effectively stripping them from the solution.

  • Step 4: Recovery. Lyophilize (freeze-dry) the clear aqueous filtrate to recover the pure 3-(2-Aminophenoxy)propanoic acid HCl as a white powder.

  • Self-Validation Check: Dissolve 1 mg of the recovered solid in 1 mL of 0.1 M HCl. The solution should remain perfectly colorless for >24 hours under a nitrogen atmosphere. If a yellow tint appears, repeat Step 3.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly turn brown when I dissolve it in a biological buffer (pH 7.4) for my assay? A1: The pKa of the anilinium ion is typically around 4.5. When you place the HCl salt into a pH 7.4 buffer, the environment neutralizes the salt, reverting it entirely to the free aniline base. The nitrogen lone pair is restored, making it highly reactive to dissolved oxygen. To troubleshoot, degas your buffers with Argon prior to use, prepare solutions immediately before the assay, and keep them on ice.

Q2: Can I use antioxidants to prevent this degradation in solution? A2: Yes. If your downstream application permits, adding a water-soluble reducing agent such as Sodium Dithionite ( Na2​S2​O4​ ), Ascorbic Acid, or DTT can act as a sacrificial electron donor, scavenging oxygen radicals before they can attack the aniline ring.

Q3: Does the carboxylic acid moiety play a role in the instability? A3: Indirectly, yes. If the compound is not maintained strictly as an HCl salt, the molecule can exist as a zwitterion (deprotonated carboxylate, protonated amine) or self-catalyze intermolecular reactions. Maintaining a low pH ensures the carboxylic acid remains neutral and the amine remains protonated, isolating the reactive centers.

Q4: I am using this compound for peptide synthesis. How do I protect the aniline group? A4: If you are subjecting the molecule to basic conditions (e.g., DIPEA/TEA in amide coupling), the aniline will oxidize. You must mask the amine prior to synthesis. We recommend converting the primary amine to a Boc (tert-butyloxycarbonyl) or Fmoc protecting group. This converts the amine into a carbamate, withdrawing electron density through resonance and rendering the ring completely stable to ambient air.

References

  • Mai, T. V.-T., et al. "New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals." Environmental Science & Technology, 2021. DOI: 10.1021/acs.est.1c01865. URL:[Link]

  • Xu, Y. "The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications." Advanced Materials Science Research, 2024. DOI: 10.37532/aaasmr.2024.7(5).209-210. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of Unreacted 3-(2-Aminophenoxy)propanoic Acid

Welcome to the Technical Support Center. 3-(2-Aminophenoxy)propanoic acid (CAS: 6303-99-7) is a highly versatile bifunctional building block used in amide couplings, esterifications, and heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(2-Aminophenoxy)propanoic acid (CAS: 6303-99-7) is a highly versatile bifunctional building block used in amide couplings, esterifications, and heterocyclic synthesis. However, its amphoteric nature frequently complicates post-reaction workups, leading to intractable emulsions or poor product purity.

This guide provides field-proven, mechanistically grounded strategies to selectively remove this unreacted starting material from your reaction mixtures.

The Mechanistic Challenge: Amphoterism and the Isoelectric Point

To successfully remove 3-(2-aminophenoxy)propanoic acid, you must exploit its dual reactivity. The molecule contains a weakly basic aniline-derived amine with a conjugate acid pKa of ~4.78 ()[1] and a weakly acidic propanoic acid moiety with a pKa of ~4.6 ()[2].

Because these pKa values are nearly identical, the molecule has an isoelectric point (pI) of approximately 4.7 . At this pH, it exists predominantly as a zwitterion (net charge = 0). In this state, it acts as a surfactant at the organic-aqueous interface, causing severe emulsions[3]. To remove it, we must deliberately shift the pH to force the molecule into a fully ionized, highly water-soluble state[4].

Quantitative Solubility and Charge State Profile
Aqueous pHAmine State (-NH₂)Carboxyl State (-COOH)Net ChargeDominant SpeciesAqueous SolubilityOrganic Solubility
pH < 2.0 Protonated (-NH₃⁺)Neutral (-COOH)+1CationicVery HighVery Low
pH ~ 4.7 (pI) Protonated (-NH₃⁺)Deprotonated (-COO⁻)0ZwitterionicLowest (Precipitates)Low to Moderate
pH > 11.0 Neutral (-NH₂)Deprotonated (-COO⁻)-1AnionicVery HighVery Low

Core Strategy 1: Orthogonal pH-Driven Liquid-Liquid Extraction

The most robust self-validating method for removing this impurity is pH-controlled liquid-liquid extraction. By knowing the charge state of your synthesized product, you can select a wash pH that ionizes the impurity while keeping your product neutral and organic-soluble.

ExtractionLogic Start Determine Product Charge State Neutral Neutral Product (e.g., Amide/Ester) Start->Neutral Basic Basic Product (e.g., Amine derivative) Start->Basic Acidic Acidic Product (e.g., Carboxylic derivative) Start->Acidic WashN Wash with 1M HCl (pH < 2) or 1M NaOH (pH > 11) Neutral->WashN WashB Wash with 1M NaOH (pH > 11) Impurity -> Anionic (Aq) Product -> Neutral (Org) Basic->WashB WashA Wash with 1M HCl (pH < 2) Impurity -> Cationic (Aq) Product -> Neutral (Org) Acidic->WashA Org Collect Organic Phase (Pure Product) WashN->Org WashB->Org WashA->Org

Caption: Logic tree for pH-dependent extraction of amphoteric impurities.

Step-by-Step Methodology:
  • Dilution : Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • pH Adjustment :

    • For Neutral Products: Add either 1M HCl or 1M NaOH.

    • For Basic Products: Add 1M NaOH until the aqueous phase reaches pH > 11. (The impurity becomes an anionic carboxylate; the basic product remains neutral).

    • For Acidic Products: Add 1M HCl until the aqueous phase reaches pH < 2. (The impurity becomes a cationic ammonium salt; the acidic product remains neutral).

  • Partitioning : Transfer to a separatory funnel. Shake vigorously and vent.

  • Separation : Allow the layers to separate. The amphoteric impurity will partition exclusively into the aqueous layer.

  • Washing & Drying : Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Core Strategy 2: Isoelectric Precipitation (The pI Crash)

If your reaction was performed in an aqueous or highly polar solvent mixture where liquid-liquid extraction is unviable, you can force the unreacted starting material to precipitate by adjusting the solution exactly to its isoelectric point[3].

Step-by-Step Methodology:
  • Dissolution : Ensure the crude mixture is dissolved in water or a miscible co-solvent system (e.g., H₂O/MeOH).

  • Titration : Slowly add 0.1M HCl or 0.1M NaOH dropwise while continuously monitoring with a calibrated pH meter.

  • Equilibration : Stop the titration when the pH reaches exactly 4.7 . At this point, the zwitterion concentration is maximized, neutralizing electrostatic repulsion. Stir at 4°C for 2 hours to drive crystallization.

  • Filtration : Filter the resulting suspension through a Büchner funnel. The filter cake contains the precipitated 3-(2-aminophenoxy)propanoic acid.

  • Recovery : Collect the filtrate containing your purified product.

Core Strategy 3: Solid-Phase Scavenging

For moisture-sensitive products or complex mixtures that cannot tolerate aqueous workups, solid-phase scavenger resins offer a highly efficient, filtration-based alternative (). Because the impurity is bifunctional, you can use a strongly acidic cation-exchange resin (like MP-TsOH) to covalently trap the primary amine group.

ResinWorkflow Mix Crude Mixture (Product + Impurity) Resin Add MP-TsOH Resin (Targets Amine) Mix->Resin Incubate Agitate at RT (2-4 hours) Resin->Incubate Filter Filter through Frit Incubate->Filter Result Pure Product in Filtrate Filter->Result

Caption: Solid-phase scavenging workflow using cation-exchange resins.

Step-by-Step Methodology:
  • Preparation : Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF or Dichloromethane).

  • Resin Addition : Add 3–5 equivalents of a macroporous sulfonic acid resin (e.g., MP-TsOH or Amberlyst-15).

  • Incubation : Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours.

  • Filtration : Filter the mixture through a fritted glass funnel.

  • Washing : Wash the resin bed with 2 column volumes of the reaction solvent to ensure complete elution of your product.

  • Concentration : Evaporate the filtrate to yield the pure product.

Frequently Asked Questions (FAQs)

Q: I attempted a basic wash (1M NaOH) to remove the impurity, but an intractable emulsion formed. How do I break it? A: Emulsions in this context are caused by the amphoteric impurity acting as a surfactant at the organic-aqueous interface[3]. This typically happens if the pH is hovering near its pI (pH 4–6) due to insufficient base. Solution: First, verify the aqueous layer is strictly pH > 11. If the emulsion persists, saturate the aqueous layer with NaCl (brine) to increase ionic strength; this decreases the solubility of the organic solvent in the aqueous phase and forces the layers to coalesce. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove interfacial polymeric aggregates.

Q: My synthesized product is a secondary amine. If I use an acidic wash, both my product and the unreacted starting material will go into the aqueous layer. What is the best approach? A: Exploit the carboxylic acid moiety of the impurity. Wash the organic phase with a strong base (1M NaOH, pH > 12). At this pH, your secondary aliphatic amine product (pKa ~10.5) is fully deprotonated and neutral, remaining in the organic phase. The impurity, however, will be deprotonated at the carboxylic acid, while its aniline amine remains neutral. The net -1 charge forces the impurity into the aqueous layer.

Q: Can I use normal-phase silica gel chromatography to separate the unreacted starting material? A: It is highly discouraged. Traditional normal-phase silica gel chromatography is inefficient for amphoteric compounds. The zwitterionic nature of 3-(2-aminophenoxy)propanoic acid causes severe streaking and irreversible adsorption on the acidic silanol groups of the silica stationary phase. If chromatography is mandatory, use reversed-phase (C18) silica, or rely on the liquid-liquid extraction protocols detailed above as a first-line strategy.

Sources

Troubleshooting

Technical Support Center: Troubleshooting pH Optimization for 3-(2-Aminophenoxy)propanoic Acid Hydrochloride Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the bioconjugation and reactivity of bifunctional linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the bioconjugation and reactivity of bifunctional linkers. 3-(2-Aminophenoxy)propanoic acid hydrochloride is a highly versatile molecule, possessing both an aromatic amine (aniline derivative) and an aliphatic carboxylic acid. However, its reactivity and solubility are entirely dictated by the pH of your reaction environment.

This guide decodes the causality behind its pH-dependent behavior, providing self-validating protocols to eliminate oligomerization, precipitation, and low coupling yields.

Core Concept: The pH-Dependent States of the Linker

To master this molecule, you must first understand its protonation states. The aniline group has a pKa of approximately 4.58[1], while the propanoic acid group has a pKa near 4.8. Because it is supplied as a hydrochloride (HCl) salt, dissolving it in unbuffered water yields a highly acidic solution where the amine is fully protonated and non-nucleophilic.

G Low pH < 3 Cationic Form (Soluble) Mid pH ~ 4.7 Zwitterion / pI (Insoluble) Low->Mid + OH⁻ (Deprotonate Acid) Mid->Low + H⁺ High pH > 7 Anionic Form (Soluble) Mid->High + OH⁻ (Deprotonate Amine) High->Mid + H⁺

pH-dependent protonation states and solubility of 3-(2-Aminophenoxy)propanoic acid.

Troubleshooting Guides & FAQs

Q1: Why does my 3-(2-Aminophenoxy)propanoic acid hydrochloride fail to react with NHS-activated esters? A1: The failure is almost certainly due to insufficient neutralization of the hydrochloride salt. For an amine to act as a nucleophile and attack an NHS ester, it must be in its free base form ( −NH2​ ). If you dissolve the HCl salt in a weak buffer, the strong acid drops the pH, protonating the amine into an unreactive −NH3+​ state. Furthermore, aniline derivatives are inherently weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring. Resolution: Pre-neutralize your stock solution. Ensure your final coupling reaction is buffered at pH 7.2–8.5 using a strong buffer like 100 mM Phosphate-Buffered Saline (PBS)[2]. Verify the pH after adding the compound.

Q2: I am trying to activate the carboxylic acid of this molecule using EDC/NHS. Why am I getting an insoluble mess instead of my target conjugate? A2: You are observing self-polymerization (oligomerization). 3-(2-Aminophenoxy)propanoic acid is a bifunctional amino acid. EDC activation of carboxyl groups is most efficient at pH 4.5–6.0[3]. However, at pH 6.0, a significant fraction of the aniline amine (pKa ~4.6) is deprotonated. The activated O-acylisourea or NHS-ester intermediate of one molecule will immediately react with the free amine of another, forming polyamides. Resolution: You cannot efficiently perform a one-pot EDC activation on an unprotected bifunctional amino acid. You must either protect the amine (e.g., with a Boc or Fmoc group) prior to activating the carboxylic acid, or use a strict two-step sequential coupling protocol (detailed below)[4].

Q3: The compound suddenly precipitates when I adjust the pH of my aqueous stock solution. How do I maintain solubility? A3: You have hit the isoelectric point (pI). The pKa of the aniline group is ~4.6[1], and the propanoic acid is ~4.8. The calculated pI is approximately 4.7. At this pH, the molecule exists predominantly as a zwitterion (bearing both an −NH3+​ and a −COO− ). The net charge is zero, which minimizes hydration and leads to rapid precipitation. Resolution: Avoid storing the compound in the pH 4.0–5.5 range. Prepare stock solutions either in dilute acid (pH < 3) or slightly basic buffers (pH > 7) where the molecule carries a net charge and remains highly soluble.

Quantitative Data Presentation

Table 1: Physicochemical and Reactivity Profiling across pH Ranges

pH RangeDominant SpeciesNet ChargeSolubilityReactivity / Application
< 3.0 Cationic ( −NH3+​ , −COOH )+1HighStable storage of stock solutions.
4.0 – 5.5 Zwitterionic ( −NH3+​ , −COO− )~0Low (Precipitates)Avoid. Isoelectric point (pI ~4.7).
5.5 – 6.5 Anionic/ZwitterionicNegativeModerateOptimal for EDC activation (requires amine protection)[4].
7.2 – 8.5 Anionic ( −NH2​ , −COO− )-1HighOptimal for amine nucleophilicity (NHS-ester coupling)[2].
Self-Validating Experimental Protocol

Methodology: Covalent Conjugation of 3-(2-Aminophenoxy)propanoic acid to Carboxylated Carrier Proteins/Nanoparticles

To prevent the bifunctional nature of 3-(2-Aminophenoxy)propanoic acid from causing cross-polymerization, a strict two-step sequential coupling protocol must be employed. This ensures the EDC/NHS is completely removed before the bifunctional linker is introduced.

Workflow Step1 1. Carboxyl Activation Carrier + EDC/NHS Buffer: MES, pH 6.0 Step2 2. Purification Remove excess EDC/NHS Step1->Step2 15-30 min, RT Step3 3. Amine Conjugation Add Target Linker Buffer: PBS, pH 7.5 Step2->Step3 Desalting Column Step4 4. Quenching & Cleanup Remove unreacted linker Step3->Step4 2 hours, RT

Two-step EDC/NHS coupling workflow preventing linker self-polymerization.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylated carrier (e.g., nanoparticles or protein) in 50 mM MES buffer, pH 6.0[2].

  • EDC/NHS Addition: Add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM[3].

    • Causality check: The slightly acidic pH (6.0) protonates the EDC, making it a potent electrophile for the carrier's carboxylate groups[4]. React for 15-30 minutes at room temperature.

  • Critical Purification (Self-Validation Step): Remove excess EDC/NHS using a desalting column (for proteins) or centrifugation (for nanoparticles) equilibrated with 100 mM PBS, pH 7.5.

    • Causality check: Failing to remove EDC here will result in the activation of the propanoic acid group on your target molecule in the next step, causing catastrophic oligomerization.

  • Linker Preparation: In a separate tube, dissolve 3-(2-Aminophenoxy)propanoic acid hydrochloride in PBS (pH 7.5). Verify the pH is > 7.2. If the pH drops due to the HCl salt, adjust with 0.1 M NaOH.

  • Conjugation: Add the neutralized linker to the activated carrier. React for 2 hours at room temperature.

    • Causality check: At pH 7.5, the aniline amine is fully deprotonated and acts as a nucleophile to displace the NHS leaving group, forming a stable amide bond[3].

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any remaining NHS esters[3], followed by final purification via dialysis or size-exclusion chromatography.

References
  • Statistical Analysis of Substituent Effects on pKa of Aniline Source: Journal of Engineering Research and Applied Science URL:1

  • Technical Support Center: Optimizing pH for EDC/NHS Reactions Source: Benchchem URL:4

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS Source: Echo Biosystems URL:2

  • Instructions - EDC Source: ThermoFisher Scientific URL:3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(2-Aminophenoxy)propanoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-aminophenoxy)propanoic acid and its derivatives. This guide provides in-depth troubleshooting stra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-aminophenoxy)propanoic acid and its derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during the synthesis and modification of these valuable compounds. The unique ortho-relationship of the amine and the propanoic acid sidechain in this scaffold often leads to significant steric challenges, impacting reaction rates and overall yields. This resource is designed to provide both theoretical understanding and practical, field-proven solutions to overcome these synthetic hurdles.

Section 1: Understanding the Challenge of Steric Hindrance

FAQ 1: What is steric hindrance and why is it a particular problem with 3-(2-aminophenoxy)propanoic acid derivatives?

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the case of 3-(2-aminophenoxy)propanoic acid, the proximity of the amino group (-NH2) on the phenyl ring to the propanoic acid sidechain creates a sterically congested environment. This crowding can physically block the approach of reagents to the reactive sites, namely the amine and the carboxylic acid, making bond formation difficult and slowing down reaction rates.[2][3] This is particularly problematic in common reactions like amide bond formation, which is a cornerstone of many drug discovery projects.[2][4]

FAQ 2: How can I identify if steric hindrance is the root cause of my low reaction yields?

Distinguishing steric hindrance from other potential issues like poor reagent quality or unfavorable reaction conditions is a critical first step. Here are key indicators that steric hindrance may be the primary culprit:

  • Reaction works with less bulky analogues: If a similar reaction proceeds smoothly with a less substituted or sterically unencumbered substrate (e.g., 4-aminophenoxyacetic acid), it strongly suggests that the steric bulk around the reactive center of your 3-(2-aminophenoxy)propanoic acid derivative is the issue.

  • Increased reaction time and temperature show marginal improvement: While increasing reaction time and temperature can sometimes overcome activation energy barriers, in cases of severe steric hindrance, these changes may only lead to slight improvements in yield, or could even promote decomposition or side reactions.[1]

  • Bulky reagents lead to lower yields: A systematic comparison of reagents with varying sizes can be very telling. For example, if coupling reactions with smaller amines or less bulky activating agents give higher yields than their larger counterparts, steric hindrance is a likely cause.

Section 2: Troubleshooting and Optimization Strategies

This section provides a series of troubleshooting guides for common synthetic transformations involving 3-(2-aminophenoxy)propanoic acid derivatives where steric hindrance is a major obstacle.

Troubleshooting Guide 1: Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid moiety of a 3-(2-aminophenoxy)propanoic acid derivative with an amine is frequently hampered by steric hindrance.

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) is giving low to no yield. What are my next steps?

When standard coupling reagents fail, a multi-pronged approach to optimization is necessary. Consider the following strategies, starting with the least disruptive changes.

Strategy 1: Modifying Reaction Conditions

  • Temperature and Time: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1] Microwave irradiation is a particularly effective technique for accelerating reactions with sterically demanding substrates, often leading to significantly higher yields in shorter reaction times.[5][6][7][8]

  • Solvent Choice: The solvent can play a crucial role in stabilizing intermediates and influencing reaction rates. For sterically hindered SN2-type reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more reactive.[9][10][11][12]

Strategy 2: Alternative Coupling Reagents and Activation Methods

If modifying conditions is insufficient, switching to a more potent coupling reagent or a different activation strategy is the next logical step.

  • More Powerful Coupling Reagents: For challenging couplings, consider phosphonium-based reagents like PyBOP or PyAOP, or uronium-based reagents like COMU, which are often more effective than carbodiimides for sterically hindered substrates.[13]

  • Acyl Fluoride Intermediates: Converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[14] Acyl fluorides are less sterically demanding than many activated esters and can react efficiently even with hindered amines.[14] Reagents like Cyanuric fluoride or XtalFluor-E® can be used for this transformation.[14]

G cluster_0 Standard Coupling Fails cluster_1 Troubleshooting Pathway Carboxylic_Acid 3-(2-Aminophenoxy)propanoic Acid Derivative Amine Sterically Hindered Amine HATU Standard Coupling (e.g., HATU, DIPEA) Low_Yield Low/No Yield Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Alternative_Reagents Alternative Coupling Reagents (PyBOP, COMU) Acyl_Fluoride Acyl Fluoride Formation Successful_Product Successful Amide Formation

Experimental Protocol: Acyl Fluoride Mediated Amide Coupling

This protocol provides a general procedure for amide bond formation via an acyl fluoride intermediate, a robust method for overcoming steric hindrance.[14]

Step 1: Acyl Fluoride Formation

  • Dissolve the 3-(2-aminophenoxy)propanoic acid derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a fluorinating agent, for example, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Step 2: Amide Formation

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

  • Slowly add the crude acyl fluoride solution from Step 1 to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Troubleshooting Guide 2: Intramolecular Cyclization

The synthesis of 1,4-benzoxazepinones via intramolecular cyclization of 3-(2-aminophenoxy)propanoic acid derivatives can also be challenging due to steric constraints.

Q2: My attempts at intramolecular cyclization to form a 1,4-benzoxazepinone ring are resulting in dimerization or decomposition. What can I do?

High dilution conditions are often key to favoring intramolecular reactions over intermolecular side reactions like dimerization.

Strategy 1: High Dilution

  • By significantly increasing the solvent volume, the probability of two molecules reacting with each other is reduced, thus favoring the desired intramolecular cyclization. A concentration of 0.01 M or lower is a good starting point.

Strategy 2: Catalyst and Reagent Selection

  • The choice of catalyst can be critical. For intramolecular cyclizations, consider using a Lewis acid catalyst that can coordinate to both the amine and the carbonyl group, bringing them into proximity for reaction.

  • For amide bond formation prior to cyclization, using a milder activating agent may prevent premature side reactions.

G Start 3-(2-Aminophenoxy)propanoic Acid Derivative Activation Activation of Carboxylic Acid Start->Activation Intramolecular Intramolecular Cyclization Activation->Intramolecular Favored Intermolecular Intermolecular Dimerization Activation->Intermolecular Disfavored Product 1,4-Benzoxazepinone Intramolecular->Product Dimer Dimer/Polymer Intermolecular->Dimer High_Dilution High Dilution Conditions High_Dilution->Intramolecular

Section 3: Proactive Strategies - The Role of Protecting Groups

For complex syntheses, a proactive approach using protecting groups can be the most effective strategy to circumvent steric hindrance issues.

FAQ 3: How can protecting groups help in overcoming steric hindrance?

Protecting groups temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule.[15][16] In the context of 3-(2-aminophenoxy)propanoic acid derivatives, protecting the amine can prevent it from sterically hindering reactions at the carboxylic acid, and vice versa.

Q3: What are the best protecting groups for the aniline nitrogen in this system?

The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its removal. For the aniline nitrogen, carbamate protecting groups are often an excellent choice as they are robust and can be removed under specific conditions that are unlikely to affect other parts of the molecule.[17]

  • Boc (tert-Butoxycarbonyl): This is a very common protecting group that is stable to a wide range of conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).[17][18]

  • Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions but can be cleanly removed by catalytic hydrogenation, a mild and selective method.[17]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by a mild base, such as piperidine in DMF.[18]

The use of these "orthogonal" protecting groups allows for selective deprotection and reaction at different sites within the molecule.[16][18]

Data Summary: Common Amine Protecting Groups
Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)Stable to base and hydrogenation
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Stable to acid and base
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)Base-labile, acid-stable

Section 4: Conclusion

Overcoming steric hindrance in the synthesis of 3-(2-aminophenoxy)propanoic acid derivatives requires a thoughtful and systematic approach. By carefully selecting reagents, optimizing reaction conditions, and employing protective group strategies, researchers can successfully navigate these synthetic challenges. This guide provides a foundation for troubleshooting common issues and is intended to empower scientists to develop robust and efficient synthetic routes to these important molecules.

References
  • Thompson, A. E., et al. A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 2010, 75(21), 7451–7453. Available from: [Link]

  • de la Hoz, A., et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 2023, 28(15), 5781. Available from: [Link]

  • Corless, V. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemical Science Blog, 2015. Available from: [Link]

  • Talele, T. T. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 2022, 65(1), 1-59. Available from: [Link]

  • Ashenhurst, J. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]

  • Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 2014, 68(4), 252-256. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Available from: [Link]

  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024, 16(4), 131. Available from: [Link]

  • LibreTexts Chemistry. 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • LibreTexts Chemistry. 8.3: Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]

  • Al-Mulla, A. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 2016, 21(4), 499. Available from: [Link]

  • Ashenhurst, J. Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available from: [Link]

  • Sabatini, M. T., et al. A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 2019, 21(1), 18-29. Available from: [Link]

  • LibreTexts Chemistry. 10.4: Effect of sterics on Sn2 reactions. Available from: [Link]

  • Le, C. M., et al. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 2020, 142(4), 1999–2005. Available from: [Link]

  • Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides. ResearchGate, 2014. Available from: [Link]

  • De Risi, C., et al. Synthesis of 1,4‐benzoxazepinones via NHC‐bound o‐QM intermediate under copper (I) co‐catalysis. ResearchGate, 2021. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Piaz, F. D., et al. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available from: [Link]

  • ResearchGate. Protecting Groups in Solid-Phase Organic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

  • Gatta, M., et al. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Omega, 2024. Available from: [Link]

  • EPCP. Microwave-Assisted Synthesis in Drug Development. Available from: [Link]

  • Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of substituted benzo[b][1][14]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 2020, 18(3), 466-470. Available from: [Link]

  • Asada, M., et al. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 2010, 18(4), 1641-58. Available from: [Link]

  • Asada, M., et al. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 2010, 18(9), 3212-23. Available from: [Link]

  • Al-Qaisi, Z. A., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 2024, 29(4), 896. Available from: [Link]

  • ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • Hrdličková, R., et al. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 2022, 27(21), 7315. Available from: [Link]

  • Royal Society of Chemistry. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 2022, 58(84), 11843-11846. Available from: [Link]

  • Al-Ghananeem, A. M. Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. Available from: [Link]

  • Hejnosz, S. [3+2]-CYCLOADDITIONS OF TERTIARY AMINE N-OXIDES AND DIPOLAROPHILES PRO. Duquesne Scholarship Collection, 2021. Available from: [Link]

  • ResearchGate. Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-(2-Aminophenoxy)propanoic Acid Hydrochloride

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(2-Aminophenoxy)propanoic acid hydrochloride....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(2-Aminophenoxy)propanoic acid hydrochloride. Moving beyond a simple recitation of steps, we will explore the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. We will objectively compare various chromatographic approaches, supported by experimental logic and references to established standards, to empower researchers, scientists, and drug development professionals to build a scientifically sound, fit-for-purpose analytical method.

The Analytical Challenge: Understanding the Analyte

3-(2-Aminophenoxy)propanoic acid hydrochloride is a polar, zwitterionic molecule. Its structure, featuring a primary aromatic amine, a carboxylic acid, and a UV-active phenoxy group, presents a unique set of challenges and opportunities for HPLC analysis. A successful method must be able to retain this polar compound while effectively separating it from potential impurities.

Physicochemical Properties & Chromatographic Implications
  • Zwitterionic Nature (pKa): The molecule contains a weakly basic aromatic amine (aniline pKa ≈ 4.6) and a carboxylic acid (pKa ≈ 4-5). This means the molecule's net charge is highly dependent on pH. At low pH (<2), the amine is protonated (positive charge) and the acid is neutral. At high pH (>7), the amine is neutral and the acid is deprotonated (negative charge). In the mid-pH range (≈ 3-6), it will exist as a zwitterion (net neutral charge but with localized charges) or a mixture of ionic species. This behavior is the single most critical factor for controlling retention and peak shape. The pH of the mobile phase must be carefully controlled, ideally at least 1.5-2 pH units away from the pKa values to ensure a single ionic form and prevent peak splitting or broadening.[1]

  • Polarity (logP): The computed XLogP3 for a similar compound, 3-(2-aminophenyl)propanoic acid, is 0.7[2], while the computed XLogP3 for 3-(2-aminoethoxy)propanoic acid is -3.6[3]. The phenoxy group in our target analyte suggests its polarity will fall between these values, making it a highly polar compound that will be poorly retained on traditional C18 columns with high organic content mobile phases. This necessitates strategies to enhance polar retention.

  • UV Absorbance (λmax): The 2-aminophenoxy moiety is the primary chromophore. The UV spectrum of 2-aminophenol in water shows absorbance maxima at approximately 229 nm and 281 nm[4]. A study of 2-aminophenol in methanol also shows a strong absorbance peak around 280-290 nm[5]. This provides excellent starting points for UV detector wavelength selection, with ~280 nm likely offering good sensitivity and specificity.

Potential Impurities: A Synthesis-Based Approach

A purity method's specificity is paramount. While a definitive impurity profile requires process-specific knowledge, we can infer likely impurities from a probable synthetic route: the reaction of 2-aminophenol with a 3-halopropanoic acid (e.g., 3-chloropropanoic acid) or acrylic acid.

Potential Process & Degradation Impurities:

  • Starting Materials: Unreacted 2-aminophenol and 3-halopropanoic acid/acrylic acid.

  • Isomeric Impurities: Reaction at the amine instead of the hydroxyl group of 2-aminophenol, or formation of positional isomers (e.g., 4-aminophenoxy).

  • Dimerization Products: Self-reaction or reaction of the product with starting materials.

  • Degradation Products: Oxidation of the aminophenol moiety, which is known to be sensitive to air and light, potentially forming colored quinone-imine type structures[4].

Strategic Method Development: A Comparative Workflow

We will compare two primary HPLC strategies: Reversed-Phase (RP) chromatography, the workhorse of most labs, and Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for highly polar compounds.

G cluster_0 Method Development Strategy cluster_1 Reversed-Phase (RP) Approach cluster_2 HILIC Approach start Define Analytical Goal: Purity of 3-(2-APAH) HCl analyte Characterize Analyte: - Zwitterionic - Polar - UV Active start->analyte rp_col Column Screening 1. Aqueous C18 2. Phenyl-Hexyl analyte->rp_col Primary Strategy hilic_col Column Selection Zwitterionic (ZIC-HILIC) analyte->hilic_col Alternative Strategy rp_mob Mobile Phase Opt. - pH Control (e.g., pH 2.5) - Organic Modifier (ACN vs. MeOH) rp_col->rp_mob rp_eval Evaluate: Resolution, Peak Shape rp_mob->rp_eval finalize Final Method Selection & Validation rp_eval->finalize hilic_mob Mobile Phase Opt. - High Organic (>80% ACN) - Buffer Concentration hilic_col->hilic_mob hilic_eval Evaluate: Retention, Peak Shape hilic_mob->hilic_eval hilic_eval->finalize

Caption: A workflow comparing Reversed-Phase and HILIC strategies.

Comparison of Reversed-Phase Methodologies

In reversed-phase HPLC, controlling the ionization of our zwitterionic analyte is key. By operating at a low pH (e.g., 2.5-3.0), we ensure the carboxylic acid is protonated (neutral) and the amine is fully protonated (positive charge). This provides a consistent, single ionic species for chromatography. The challenge then becomes achieving sufficient retention for this polar, charged molecule.

Column Chemistry Comparison: Aqueous C18 vs. Phenyl-Hexyl

A standard C18 column is likely to provide insufficient retention. We will compare two more suitable alternatives.

ParameterAqueous C18 (e.g., Atlantis T3, InertSustain AQ-C18)Phenyl-HexylRationale & Expected Outcome
Primary Interaction Hydrophobic interaction.Mixed-mode: Hydrophobic + π-π interactions.Phenyl phases offer alternative selectivity for aromatic compounds through π-π interactions with the analyte's phenyl ring[6][7][8].
Aqueous Stability High. Designed for use in 100% aqueous mobile phases without phase collapse[9].Good. Generally stable in highly aqueous mobile phases.Essential for retaining our polar analyte, which requires low organic content.
Peak Shape for Bases Generally good due to advanced silica and bonding.Excellent. The electron-rich phenyl ring can help shield residual silanols, improving peak shape for protonated amines.The positively charged amine on our analyte will benefit from this shielding effect.
Selectivity for Impurities Based on differences in hydrophobicity.Can provide unique selectivity for aromatic impurities or positional isomers that are difficult to resolve on C18[7][10].This is a significant advantage for a purity method.
Organic Modifier Choice Acetonitrile (ACN) or Methanol (MeOH).Methanol is often preferred as it can enhance π-π interactions, whereas ACN can suppress them[6][7].Screening both ACN and MeOH is recommended to optimize selectivity.
Proposed Experimental Protocol: Reversed-Phase Method

This protocol outlines a systematic approach to developing and optimizing a reversed-phase method.

Step 1: Initial Screening Conditions

  • Columns:

    • Column A: Phenyl-Hexyl, 4.6 x 150 mm, 3 µm

    • Column B: Aqueous C18, 4.6 x 150 mm, 3 µm

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH adjusted to 2.8. Rationale: Phosphate provides better buffering capacity, while formic acid is volatile and MS-compatible. The pH ensures consistent protonation of the analyte.[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm and 230 nm.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A or Water/ACN (95:5) at ~0.5 mg/mL.

Step 2: Optimization

  • Evaluate Peak Shape & Retention: Assess the main peak's tailing factor (aim for < 1.5) and retention factor (k', aim for 2-10)[6]. The Phenyl-Hexyl column is expected to provide better results.

  • Adjust Organic Modifier: If retention is adequate, repeat the gradient with Methanol as Mobile Phase B. Compare the chromatograms for changes in selectivity, especially concerning impurity peaks[6][7].

  • Fine-tune Gradient: Once the column and organic modifier are selected, adjust the gradient slope to optimize the resolution of the main peak from all impurities.

An Alternative Strategy: Hydrophilic Interaction (HILIC)

HILIC is an excellent alternative for retaining highly polar and zwitterionic compounds that are difficult to manage in reversed-phase.[1][11] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent (typically >80% ACN). A water-rich layer is adsorbed onto the stationary phase, and analytes partition into this layer, with more polar compounds being retained longer.[11]

Column Chemistry: Zwitterionic (ZIC-HILIC)

For a zwitterionic analyte, a zwitterionic stationary phase (e.g., sulfobetaine type) is a logical choice.[12][13][14]

ParameterZwitterionic (ZIC-HILIC)Rationale & Expected Outcome
Primary Interaction Hydrophilic partitioning and weak electrostatic interactions.The stationary phase has both positive and negative charges, allowing for balanced interactions with the zwitterionic analyte and minimizing strong ionic repulsion or attraction that can lead to poor peak shape.[13][14]
Mobile Phase High organic (e.g., 85-95% ACN) with a small amount of aqueous buffer (e.g., 10-20 mM ammonium acetate).The high ACN content ensures the HILIC retention mechanism is active. The buffer is crucial for controlling ionic strength and ensuring good peak shape.
pH Control Less critical for retention than in RP, but still influences selectivity.The zwitterionic nature of the phase provides good performance over a wide pH range (typically pH 2-8).[12][14]
Selectivity Based on polarity and hydrophilic character.Offers a completely different selectivity profile compared to reversed-phase, which is highly advantageous if RP methods fail to resolve critical impurities.
Proposed Experimental Protocol: HILIC Method

Step 1: Initial Screening Conditions

  • Column: ZIC-HILIC, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 90:10 ACN/Water with 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: 50:50 ACN/Water with 10 mM Ammonium Acetate, pH 5.0

  • Gradient: 0% to 50% B over 20 minutes (i.e., decreasing ACN from 90% to 70%).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 3 µL

  • Sample Preparation: Dissolve sample in ACN/Water (70:30) at ~0.5 mg/mL. Note: Sample solvent must be compatible with the high-organic mobile phase to ensure good peak shape.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate it is fit for its intended purpose (a quantitative test for impurities).[15][16]

G cluster_0 ICH Q2(R1) Validation Parameters for Purity Method val Validated Method spec Specificity (Discrimination from impurities, placebo) val->spec lin Linearity (Reporting Threshold to 120% of specification) val->lin acc Accuracy (% Recovery of spiked impurities) val->acc prec Precision (Repeatability & Intermediate Precision, RSD%) val->prec quant Quantitation Limit (LOQ) (S/N ≥ 10) val->quant robust Robustness (Small changes in pH, Temp, % Organic) val->robust

Caption: Key parameters for method validation per ICH Q2(R1).

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. Criterion: Peak purity analysis (e.g., via DAD) must pass; impurities are resolved from the main peak (Resolution > 2.0).[16]
Linearity Show a linear relationship between concentration and detector response. Criterion: Correlation coefficient (r²) ≥ 0.999 over a range from the reporting limit to 120% of the impurity specification limit.[15]
Accuracy Measure the closeness of the test results to the true value. Criterion: Recovery of spiked impurities should be within 80-120% for low levels.[15][16]
Precision Assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). Criterion: Relative Standard Deviation (RSD) should be ≤ 10% at the impurity specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criterion: Signal-to-Noise ratio (S/N) ≥ 10.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). Criterion: System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.[15]

Final Recommendation

For the purity analysis of 3-(2-Aminophenoxy)propanoic acid hydrochloride, a reversed-phase method utilizing a Phenyl-Hexyl column with a low pH buffered mobile phase (e.g., 0.1% formic acid in water) and a Methanol/Acetonitrile gradient is the recommended primary approach. This strategy directly addresses the analyte's aromatic and basic nature, offering superior selectivity for potential aromatic impurities and excellent peak shape. The HILIC method serves as a strong secondary option, providing an orthogonal separation mechanism that is invaluable if the reversed-phase approach fails to resolve a critical impurity pair. The final selected method must be rigorously validated following ICH guidelines to ensure its reliability for quality control applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14462389, 3-(2-Aminoethoxy)propanoic acid. Retrieved from [Link].

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link].

  • Waters Corporation. (n.d.). Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Retrieved from [Link].

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Application Note. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5801, 2-Aminophenol. Retrieved from [Link].

  • Tetteh, S., et al. (2024). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO. ResearchGate. Retrieved from [Link].

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].

  • Agilent Technologies, Inc. (2022). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. Retrieved from [Link].

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5801, 2-aminophenol. Retrieved from [Link].

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link].

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12470836, 3-(2-Aminophenyl)propanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14462389, 3-(2-Aminoethoxy)propanoic acid. Retrieved from [Link].

  • Agilent Technologies, Inc. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link].

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Retrieved from [Link].

  • Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link].

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link].

  • HALO Chromatography. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link].

  • Agilent Technologies, Inc. (2022). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. Retrieved from [Link].

  • U.S. National Library of Medicine. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Retrieved from [Link].

  • Agilent Technologies, Inc. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link].

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link].

Sources

Comparative

1H NMR Interpretation of 3-(2-Aminophenoxy)propanoic acid hydrochloride: A Comparative Analytical Guide

As a bifunctional building block containing both an anilinium moiety and a carboxylic acid, 3-(2-Aminophenoxy)propanoic acid hydrochloride presents unique challenges and opportunities in structural verification. For drug...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block containing both an anilinium moiety and a carboxylic acid, 3-(2-Aminophenoxy)propanoic acid hydrochloride presents unique challenges and opportunities in structural verification. For drug development professionals and synthetic chemists, confirming the integrity of this molecule requires a nuanced understanding of nuclear magnetic resonance (NMR) spectroscopy, specifically regarding solvent interactions, proton exchange dynamics, and the electronic effects of salt formation.

This guide provides an objective, comparative analysis of the analytical approaches used to interpret the 1H NMR spectrum of this compound, focusing on solvent selection (DMSO-d6 vs. D2O) and the spectral differences between its free base and hydrochloride salt forms.

Structural Overview & The Analytical Dilemma

The structure of 3-(2-Aminophenoxy)propanoic acid hydrochloride (C9H12ClNO3) consists of an aromatic ring ortho-substituted with a protonated primary amine (-NH3+ Cl-) and an ether linkage connected to a propanoic acid chain (-O-CH2-CH2-COOH).

The 1H NMR spectrum is defined by three distinct regions:

  • Aliphatic Region: Two distinct triplets corresponding to the methylene protons of the propanoic acid chain. The -O-CH2- group is highly deshielded by the adjacent electronegative oxygen.

  • Aromatic Region: A complex multiplet of four protons. The electronic state of the amine (free vs. protonated) drastically alters the chemical shifts in this region.

  • Exchangeable Protons: The -NH3+ and -COOH protons, whose visibility is entirely dependent on the hydrogen-bond basicity and exchange rate of the chosen NMR solvent 1[1].

Comparative Analysis: Solvent Selection (DMSO-d6 vs. D2O)

The choice of deuterated solvent is the most critical variable when analyzing amine hydrochlorides. The solvent dictates whether you can observe the salt-forming protons and how the chemical shifts behave due to solvation effects.

DMSO-d6: The Diagnostic Solvent

Dimethyl sulfoxide-d6 (DMSO-d6) is a strong hydrogen-bond acceptor. It strongly solvates the -NH3+ and -COOH groups, slowing down the intermolecular proton exchange rate on the NMR timescale. This allows the exchangeable protons to be observed as broad singlets2[2]. The -NH3+ peak is typically broadened due to quadrupolar relaxation from the adjacent 14N nucleus and intermediate exchange dynamics3[3].

D2O: The Resolution Solvent

Deuterium oxide (D2O) causes rapid isotopic exchange of all labile protons (-NH3+ to -ND3+ and -COOH to -COOD). Consequently, these signals "disappear" from the 1H NMR spectrum, blending into the residual HOD peak (~4.7 ppm) 4[4]. While this results in a loss of direct diagnostic information for the salt, it simplifies the spectrum and eliminates baseline broadening, offering superior resolution for the aliphatic and aromatic regions.

Quantitative Data Comparison
Proton EnvironmentMultiplicityIntegrationShift in DMSO-d6 (ppm)Shift in D2O (ppm)Causality of Difference
-CH2-COOH Triplet2H~2.7~2.8Minor solvent polarity effect.
-O-CH2- Triplet2H~4.2~4.3Deshielded by oxygen; slight D2O shift.
Aromatic Ring Multiplet4H6.9 - 7.57.0 - 7.6Differential pi-stacking and solvation.
-NH3+ Broad Singlet3H~10.0N/A Rapid deuterium exchange in D2O.
-COOH Broad Singlet1H~12.2N/A Rapid deuterium exchange in D2O.

Comparative Analysis: Free Base vs. Hydrochloride Salt

For drug development professionals, verifying whether a batch is the free base or the fully formed hydrochloride salt is a routine but critical QA/QC step. 1H NMR in DMSO-d6 provides a definitive, self-validating system for this determination.

The Causality of the Aromatic Shift: In the free base form, the primary amine (-NH2) possesses a lone pair of electrons that donates electron density into the aromatic ring via resonance. This shielding effect pushes the aromatic protons upfield (typically 6.5 - 6.9 ppm). Upon protonation to the hydrochloride salt (-NH3+ Cl-), the nitrogen lone pair is locked in a covalent bond with the proton. The group transforms from an electron-donating group to a strongly electron-withdrawing group via inductive effects. This drastically deshields the ortho and para protons, shifting the entire aromatic multiplet downfield (6.9 - 7.5 ppm) 4[4].

NMR_Workflow Start Sample: 3-(2-Aminophenoxy)propanoic acid Solvent Dissolve in DMSO-d6 (Preserves exchangeable protons) Start->Solvent Decision Observe Aromatic Region & Exchangeable Protons Solvent->Decision FreeBase Free Base Form - Aromatic: 6.5 - 6.9 ppm - Amine: ~4.5 ppm (2H, -NH2) Decision->FreeBase Shielded HClSalt Hydrochloride Salt Form - Aromatic: 6.9 - 7.5 ppm - Amine: ~10.0 ppm (3H, -NH3+) Decision->HClSalt Deshielded Verify Cross-reference with aliphatic integrations (2H, 2H) to validate FreeBase->Verify HClSalt->Verify

Logical workflow for determining the salt state of 3-(2-Aminophenoxy)propanoic acid via NMR.

Self-Validating Experimental Protocol

To ensure highly reproducible and trustworthy data, the following protocol establishes a self-validating workflow for acquiring the 1H NMR spectrum of 3-(2-Aminophenoxy)propanoic acid hydrochloride.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5.0 to 10.0 mg of the analyte. Causality: Too high a concentration increases viscosity and reduces resolution; too low requires excessive scanning to resolve the broad -NH3+ peak.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (≥99.8% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Sonicate the NMR tube for 30 seconds to ensure complete dissolution. Particulates will distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.

Step 2: Instrument Parameters (400 MHz or higher)
  • Temperature: Set the probe temperature to 298 K (25°C).

  • Pulse Sequence: Standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum). Causality: Carboxylic acid protons and quaternary-adjacent protons often have longer T1​ relaxation times. A short D1 will result in incomplete relaxation, causing the -COOH integration to artificially read below 1H.

  • Number of Scans (NS): 16 to 32 scans to ensure a high signal-to-noise ratio for the broad exchangeable peaks.

Step 3: Data Processing & Internal Validation
  • Referencing: Set the TMS peak strictly to 0.00 ppm. Verify that the residual DMSO pentet is centered at 2.50 ppm and the residual water (HOD) peak is at ~3.33 ppm 5[5].

  • Integration Anchoring: Set the integration of the isolated -O-CH2- triplet (~4.2 ppm) exactly to 2.00 .

  • Validation: If the sample is pure and fully protonated, the aromatic region must integrate to ~4.00, the -CH2-COOH to ~2.00, the -NH3+ to ~3.00, and the -COOH to ~1.00. Any deviation in the -NH3+ integration indicates either partial free-base presence or rapid exchange with trace water in the solvent.

Sources

Validation

FTIR Spectral Analysis of 3-(2-Aminophenoxy)propanoic Acid Hydrochloride: A Comparative Guide to ATR vs. Transmission (KBr) Techniques

As a Senior Application Scientist, I frequently encounter challenges in the precise structural characterization of multi-functional pharmaceutical intermediates. 3-(2-Aminophenoxy)propanoic acid hydrochloride is a prime...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the precise structural characterization of multi-functional pharmaceutical intermediates. 3-(2-Aminophenoxy)propanoic acid hydrochloride is a prime example of a complex molecule that demands rigorous analytical scrutiny. It features three distinct functional moieties: a carboxylic acid, an aromatic ether, and a primary amine hydrochloride salt.

Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for identifying these functional groups. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR) versus traditional Transmission (KBr pellet)—profoundly impacts spectral resolution, baseline stability, and quantitative accuracy[1]. This guide objectively compares the performance of ATR and KBr methodologies for analyzing this specific compound, detailing the causality behind spectral shifts and providing self-validating experimental protocols.

Structural & Spectral Causality (The "Why")

To accurately interpret the FTIR spectrum of 3-(2-Aminophenoxy)propanoic acid hydrochloride, we must first map its molecular architecture to the expected vibrational frequencies. Understanding why these peaks appear dictates how we should prepare the sample.

  • Amine Hydrochloride Salt ( −NH3+​Cl− ): The protonation of the primary amine creates a complex hydrogen-bonding network. This results in a broad N−H stretching region between 2800 and 3070 cm⁻¹, which often overlaps with the carboxylic O−H stretch[2]. Crucially, amine hydrochlorides exhibit characteristic overtones and combination bands with prominent peaks near 2500 and 2000 cm⁻¹[2].

  • Carboxylic Acid ( −COOH ): The carbonyl ( C=O ) stretching vibration is highly polar and typically appears as a sharp, intense peak between 1710 and 1760 cm⁻¹[3]. The O−H stretch manifests as a very broad band from 2500 to 3300 cm⁻¹ due to strong intermolecular hydrogen bonding[3].

  • Aromatic Ether ( Ar−O−R ): The ether linkage is identified by the asymmetric C−O−C stretching vibration, which typically occurs as a sharp peak around 1230–1250 cm⁻¹, alongside a symmetric stretch near 1030–1050 cm⁻¹[4].

FunctionalMapping Compound 3-(2-Aminophenoxy)propanoic acid HCl Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl AmineSalt Amine Hydrochloride (-NH3+ Cl-) Compound->AmineSalt Ether Aromatic Ether (Ar-O-R) Compound->Ether CO_Stretch C=O Stretch ~1710-1760 cm⁻¹ Carboxyl->CO_Stretch Sharp, Strong OH_Stretch O-H Stretch ~2500-3300 cm⁻¹ Carboxyl->OH_Stretch Very Broad NH_Stretch N-H Stretch & Overtones ~2000-3070 cm⁻¹ AmineSalt->NH_Stretch Complex Bands COC_Stretch C-O-C Asym Stretch ~1230-1250 cm⁻¹ Ether->COC_Stretch Sharp, Medium

Logical mapping of 3-(2-Aminophenoxy)propanoic acid HCl functional groups to FTIR spectral regions.

Objective Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

When selecting an FTIR modality for this compound, the physicochemical properties of the sample dictate the analytical strategy. 3-(2-Aminophenoxy)propanoic acid hydrochloride is highly polar and potentially hygroscopic due to the hydrochloride salt.

Transmission (KBr Pellet):

  • Mechanism: The sample is diluted in an IR-inactive potassium bromide (KBr) matrix. The IR beam passes entirely through the sample, providing a longer effective pathlength[1].

  • Pros: Superior sensitivity for trace analysis; generates classic transmission spectra ideal for historical library matching[1].

  • Cons: KBr is highly hygroscopic. Moisture absorption during pellet preparation introduces anomalous broad O−H bands (~3400 cm⁻¹), which can obscure the critical −NH3+​ and −COOH stretching regions[5].

ATR-FTIR (Diamond Crystal):

  • Mechanism: IR radiation passes through an Internal Reflection Element (IRE) and interacts with the sample at the crystal interface via an evanescent wave[6].

  • Pros: Requires zero sample preparation, eliminating the risk of moisture uptake from a KBr matrix. This preserves the integrity of the 2500-3300 cm⁻¹ region.

  • Cons: The penetration depth of the evanescent wave is wavelength-dependent (shallower at higher wavenumbers). This causes relative peak intensities to differ from transmission spectra, particularly attenuating the high-frequency O−H and N−H bands[6].

Quantitative Spectral Comparison Table
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR PerformanceKBr Performance
Carboxylic Acid C=O Stretch1710–1760Excellent resolution; slight peak shift (~2-5 cm⁻¹)High intensity; sharp peak
Carboxylic Acid O−H Stretch2500–3300Lower intensity due to shallow penetration depthHigh intensity; high risk of broadening from KBr moisture
Amine HCl Salt N−H Stretch & Overtones2000–3070Distinct but weaker high-frequency bandsStrong bands; easily overlaps with ambient water
Aromatic Ether C−O−C Asym. Stretch1230–1250High intensity; excellent depth penetration at low cm⁻¹Sharp, well-resolved peak

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. The following protocols incorporate built-in quality control gates to prevent false positives or baseline artifacts.

Workflow Start Sample Prep: 3-(2-Aminophenoxy)propanoic acid HCl Split Select Technique Start->Split ATR ATR-FTIR Method Split->ATR KBr Transmission (KBr) Method Split->KBr ATR_Step1 Clean Diamond Crystal (Background Scan < 0.01 Abs) ATR->ATR_Step1 KBr_Step1 Dry KBr Matrix at 110°C (Eliminate Moisture) KBr->KBr_Step1 ATR_Step2 Apply Sample & Compress (Check C=O Peak > 0.3 Abs) ATR_Step1->ATR_Step2 Validate Spectral Validation: Baseline & Peak Resolution ATR_Step2->Validate KBr_Step2 Grind & Press Pellet (Check Optical Transparency) KBr_Step1->KBr_Step2 KBr_Step2->Validate

Step-by-step experimental workflow and self-validation system for ATR and KBr FTIR analysis.

Protocol A: ATR-FTIR Methodology
  • System Purge and Background Validation:

    • Action: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry.

    • Validation Gate: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). The baseline must be flat, with total absorbance < 0.01 in the 4000-650 cm⁻¹ range. Any peaks indicate residual contamination.

  • Sample Application:

    • Action: Place ~2-5 mg of 3-(2-Aminophenoxy)propanoic acid hydrochloride powder directly onto the crystal.

    • Causality: The compound is analyzed in its native solid state, preventing polymorphic transitions or hydration.

  • Compression and Spectral Acquisition:

    • Action: Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

    • Validation Gate: Monitor the live IR signal. The intensity of the C=O peak (~1720 cm⁻¹) should reach at least 0.3 absorbance units. If lower, increase anvil pressure. Acquire the spectrum.

Protocol B: Transmission (KBr Pellet) Methodology
  • Desiccation and Matrix Preparation:

    • Action: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours. Store in a desiccator.

    • Causality: Eliminating ambient moisture is critical to prevent spectral interference in the O−H/N−H region[5].

  • Trituration:

    • Action: Mix the sample and KBr at a 1:100 ratio (~1 mg sample to 100 mg KBr). Grind thoroughly in an agate mortar for 2-3 minutes.

    • Causality: Homogenization minimizes light scattering (the "Christiansen effect"), which causes sloping baselines.

  • Pellet Pressing and Validation:

    • Action: Transfer the mixture to a 13 mm die and press at 10 tons for 2 minutes under a vacuum.

    • Validation Gate: Visually inspect the pellet. It must be optically translucent. A cloudy pellet indicates trapped air or moisture and will result in a drifted baseline[5]. Discard and remake if opaque.

  • Spectral Acquisition:

    • Action: Place the pellet in the transmission holder and scan.

Conclusion

For the routine structural verification of 3-(2-Aminophenoxy)propanoic acid hydrochloride, ATR-FTIR is the superior technique . Its ability to bypass the hygroscopic vulnerabilities of KBr ensures that the complex −NH3+​ and −COOH stretching regions remain uncontaminated by ambient water. However, if quantitative trace analysis or strict adherence to legacy transmission libraries is required, the KBr method remains indispensable—provided the self-validating desiccation protocols are strictly enforced.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Solution.[Link]

  • FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. ResearchGate.[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.[Link]

  • Preparation and Performance Study of Ultraviolet-Responsive Self-Healing Epoxy Asphalt. MDPI.[Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 3-(2-Aminophenoxy)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides a senior application scientist’s perspective on determining the crystal structure of 3-(2-Aminophenoxy)propanoic acid hydrochloride, a small organic molecule of interest. We will navigate the primary experimental pathway, single-crystal X-ray diffraction (scXRD), and explore viable alternatives for when ideal crystals remain elusive. This document is designed to be a practical resource, balancing theoretical underpinnings with actionable protocols.

The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement within a crystalline solid.[1][2] It offers unparalleled precision in determining bond lengths, bond angles, and stereochemistry, providing a static snapshot of the molecule's conformation in the solid state.[2] For a molecule like 3-(2-Aminophenoxy)propanoic acid hydrochloride, a successful scXRD experiment would yield a high-resolution structure, laying the foundation for understanding its physicochemical properties and informing rational drug design.

The experimental workflow for scXRD can be segmented into three critical stages: crystallization, data collection, and structure solution and refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystallization: The Art and Science of Crystal Growth

The most significant bottleneck in scXRD is often the cultivation of high-quality single crystals of suitable size (typically 0.1-0.5 mm).[3] For 3-(2-Aminophenoxy)propanoic acid hydrochloride, a systematic screening of crystallization conditions is the first order of business.

  • Purity is Paramount: Begin with the highest purity sample of 3-(2-Aminophenoxy)propanoic acid hydrochloride. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is often a good starting point.[4] For a hydrochloride salt, polar solvents such as water, ethanol, methanol, or mixtures thereof are logical choices.

  • Common Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly in a dust-free, vibration-free environment.[4] This is often the simplest and most effective method.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant into the solution gradually reduces the solubility of the compound, promoting crystallization.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can induce crystallization.[5]

2. Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer within an X-ray diffractometer.[2][3] The crystal is typically cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[2] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[3][6]

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase information, which is lost during the experiment, is then determined using computational methods. For small molecules like 3-(2-Aminophenoxy)propanoic acid hydrochloride, direct methods are the standard approach for solving the phase problem.[6] Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy.

Navigating Challenges: Alternative and Complementary Techniques

The reality of research is that obtaining ideal single crystals can be a significant hurdle.[7] Fortunately, a suite of alternative and complementary techniques exists to provide structural insights.

Powder X-ray Diffraction (PXRD): The Go-To for Polycrystalline Materials

When a compound is only available as a microcrystalline powder, PXRD is an invaluable tool.[8] Instead of a single crystal, a powdered sample containing a multitude of tiny, randomly oriented crystallites is analyzed. The resulting one-dimensional diffraction pattern can be used for phase identification and, with modern computational methods, for ab initio structure determination.[8]

Comparison with scXRD:

FeatureSingle-Crystal X-ray Diffraction (scXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement Single, high-quality crystal (0.1-0.5 mm)Microcrystalline powder
Data Complexity 3D diffraction data (individual reflections)1D diffraction pattern (overlapping reflections)
Structural Information Precise atomic coordinates, bond lengths, anglesUnit cell parameters, space group, potentially atomic coordinates
Primary Application Definitive structure determinationPhase identification, polymorphism screening, structure solution when single crystals are unavailable
Micro-Electron Diffraction (MicroED/3DED): For the Smallest Crystals

A revolutionary technique, MicroED (also known as 3D Electron Diffraction), utilizes an electron beam instead of X-rays to determine crystal structures.[7] Due to the stronger interaction of electrons with matter, extremely small crystals (nanometer to sub-micrometer size) can be analyzed.[7][9] This is particularly advantageous for compounds that are reluctant to form larger single crystals.

Key Advantages over scXRD:

  • Crystal Size: Can analyze crystals that are thousands of times smaller than those required for scXRD.[9]

  • Data Collection Speed: Data can often be collected in a matter of minutes.[9]

Crystal Structure Prediction (CSP): The Computational Approach

CSP methods use computational algorithms to predict the most stable crystal structures of a molecule based on its chemical diagram.[10] While not an experimental technique, CSP is a powerful tool for exploring the potential polymorphic landscape of a compound. When combined with experimental data, such as a PXRD pattern, CSP can be used to solve crystal structures.[1]

The Crystalline Sponge Method: A Host-Guest Approach

For oils or other non-crystalline materials, the crystalline sponge method offers a unique solution.[11] A porous metal-organic framework (MOF) with a known crystal structure is used to soak up the target molecule. The ordered arrangement of the MOF can then template the ordering of the guest molecule within its pores, allowing for its structure to be determined by scXRD.[11]

Visualizing the Workflow

The decision-making process for structure determination can be visualized as a branching pathway, starting with the sample itself.

structure_determination_workflow Sample Sample of 3-(2-Aminophenoxy)propanoic acid hydrochloride Crystallization Attempt Crystallization Sample->Crystallization SingleCrystal High-Quality Single Crystal? Crystallization->SingleCrystal SmallCrystals Very Small Crystals (<1 µm) Crystallization->SmallCrystals NonCrystalline Oil or Amorphous Solid Crystallization->NonCrystalline scXRD Single-Crystal X-ray Diffraction (scXRD) SingleCrystal->scXRD Yes Powder Microcrystalline Powder SingleCrystal->Powder No Structure Definitive 3D Structure scXRD->Structure PXRD Powder X-ray Diffraction (PXRD) Powder->PXRD CSP Crystal Structure Prediction (CSP) PXRD->CSP Complementary MicroED Micro-Electron Diffraction (MicroED) SmallCrystals->MicroED CrystallineSponge Crystalline Sponge Method NonCrystalline->CrystallineSponge

Caption: Decision workflow for crystal structure determination.

Concluding Remarks

For the definitive structural elucidation of 3-(2-Aminophenoxy)propanoic acid hydrochloride, single-crystal X-ray diffraction is the method of choice. The primary challenge lies in obtaining suitable single crystals, a process that requires careful experimentation with various crystallization techniques. Should this prove difficult, a range of powerful alternative and complementary methods are available. Powder X-ray diffraction can provide valuable structural information from polycrystalline material, while MicroED opens the door to analyzing exceedingly small crystals. Computational methods like Crystal Structure Prediction are increasingly valuable for navigating complex solid-state landscapes. By understanding the strengths and limitations of each technique, researchers can devise a robust strategy to unlock the three-dimensional structure of this and other molecules of interest, accelerating the pace of discovery and development.

References

  • X-ray crystallography - Wikipedia. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. [Link]

  • Comparative Analysis of Room Temperature Structures Determined by Macromolecular and Serial Crystallography - MDPI. [Link]

  • Small molecule crystallography - Excillum. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. [Link]

  • Chemistry Matters — X-Ray Crystallography - NC State University Libraries. [Link]

  • Comparison of crystal structure similarity algorithms for large sets of theoretically predicted structures. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate. [Link]

  • A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks - IUCr Journals. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Aminophenoxy)propanoic acid hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of mechanistic risk mitigation. Handling active pharmaceutical intermediates like 3-(2-Aminophenoxy)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of mechanistic risk mitigation. Handling active pharmaceutical intermediates like 3-(2-Aminophenoxy)propanoic acid hydrochloride requires a deep understanding of the molecule's physical chemistry to anticipate and neutralize hazards before they occur.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and safety protocol for handling this specific compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical properties of the target molecule.

PropertyValue
Chemical Name 3-(2-Aminophenoxy)propanoic acid hydrochloride
CAS Number 879-83-4
Molecular Weight 217.65 g/mol [1]
Physical Form Solid (Crystalline Powder)
Primary Hazards Dermal Sensitizer, Ocular Irritant, Respiratory Irritant

Mechanistic Causality of Hazards: The molecule features an aminophenoxy (aniline-derivative) group, which can act as a hapten, potentially binding to skin proteins and triggering allergic contact dermatitis. Furthermore, because it is isolated as a hydrochloride salt, the compound typically presents as a fine, dry powder[1]. When manipulated, electrostatic forces can easily aerosolize these micro-particulates. If inhaled or exposed to the eyes, the salt rapidly dissolves in the moisture of the mucous membranes, creating a highly localized, acidic micro-environment that causes acute irritation and tissue damage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The OSHA Personal Protective Equipment Standard requires a hazard-specific assessment to dictate protective gear[2]. Below is the mandatory PPE matrix for this compound.

PPE CategoryRequired SpecificationMechanistic Justification
Eye/Face ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave the orbital cavity vulnerable to airborne dust. Splash goggles create a hermetic seal, preventing acidic micro-particulates from dissolving in the tear film[2][3].
Hands Nitrile Gloves (Minimum 4-6 mil)Nitrile provides a superior chemical barrier against organic salts and prevents dermal absorption of the aminophenoxy moiety[2]. Latex must be avoided due to inferior chemical resistance[4].
Body Flame-Resistant (FR) Lab CoatWhile the salt itself is not highly flammable, it is almost exclusively handled alongside volatile organic solvents (e.g., DMF, Methanol) during dissolution. An FR coat mitigates solvent-based flash fire risks[4][5].
Respiratory N95 or P100 Particulate RespiratorConditional: Required only if handling outside of a certified fume hood or during a spill. The P100 filter traps >99.9% of airborne crystalline dust, preventing mucosal deposition[4].

Operational Workflow & Safety Integration

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Transfer all sealed chemical containers to a certified chemical fume hood.

  • Validation: Verify the digital monitor on the fume hood reads a face velocity between 80–120 feet per minute (FPM). Self-Validation Check: If no monitor is present, tape a small piece of tissue to the bottom of the sash to visually confirm inward airflow before opening the chemical container[6].

Step 2: Workspace Preparation

  • Action: Don all required PPE (Goggles, Nitrile Gloves, Lab Coat)[3]. Place an anti-static weighing mat inside the hood.

  • Causality: Anti-static mats neutralize the static charges that cause dry hydrochloride powders to repel each other and aerosolize during transfer.

Step 3: Dispensing and Weighing

  • Action: Use a grounded, stainless-steel spatula to transfer the powder into a pre-tared glass vial.

  • Causality: Plastic spatulas generate static electricity via triboelectric charging, increasing the risk of powder displacement.

Step 4: Dissolution

  • Action: Add the target solvent slowly down the interior side of the vial. Cap the vial immediately.

  • Causality: Dropping solvent directly onto the powder bed displaces air rapidly, ejecting hazardous particulate matter into the hood environment.

SafeHandling A 1. Risk Assessment Identify Hazards B 2. Don PPE (Goggles, Nitrile, Lab Coat) A->B C 3. Fume Hood Transfer (Verify 80-120 FPM) B->C D Particulate Risk Detected? C->D E Don N95/P100 Respirator D->E Yes F Proceed with Weighing/Dispensing D->F No E->F G Decontamination & Waste Disposal F->G

Workflow for PPE selection and handling of 3-(2-Aminophenoxy)propanoic acid hydrochloride.

Emergency Response & Spill Management

If a spill occurs, the primary objective is to prevent the dry powder from becoming airborne and entering the respiratory tracts of laboratory personnel[7].

Step-by-Step Spill Protocol:

  • Assessment: Identify the extent of the spill. If the spill is large (>50g) or occurs outside a ventilated area, evacuate the immediate vicinity and contact Environmental Health & Safety (EHS)[7].

  • Containment (Solid Spill): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the hydrochloride salt. Instead, cover the spill with damp absorbent pads (using water or a compatible non-reactive solvent) to dissolve and capture the salt[5].

  • Collection: Use a disposable plastic scoop to transfer the damp, absorbed mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride acid, followed by a distilled water rinse.

  • Validation: Touch a strip of pH paper to the final rinse water on the surface. The surface is only considered decontaminated when the pH reads neutral (pH 6–8).

SpillResponse S1 Spill Occurs S2 Assess Spill Size & Toxicity S1->S2 S3 Large Spill (>50g)? S2->S3 S4 Evacuate Area & Call EHS S3->S4 Yes S5 Don Additional PPE (Respirator) S3->S5 No S6 Contain Spill (Use Damp Absorbent) S5->S6 S7 Dispose as Hazardous Waste S6->S7

Emergency spill response pathway for hazardous organic hydrochloride salts.

Waste Disposal Protocols

Improper chemical storage and disposal can lead to dangerous cross-reactions[6]. All waste containing 3-(2-Aminophenoxy)propanoic acid hydrochloride must be strictly segregated.

  • Solid Waste: Contaminated gloves, anti-static weigh boats, and empty vials must be disposed of in a designated solid hazardous waste bin, clearly labeled with the chemical name and the hazard tag "Toxic/Irritant"[7][8].

  • Liquid Waste Segregation: Solutions containing this compound must be segregated based on the primary solvent used for dissolution.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route to the Halogenated Organic Waste stream.

    • If dissolved in DMSO, DMF, or Methanol, route to the Non-Halogenated Organic Waste stream[6][7].

  • Causality: Mixing incompatible chemical waste streams (e.g., combining acidic hydrochloride salts with incompatible oxidizing waste) can lead to exothermic reactions, gas evolution, and the dangerous pressurization of waste carboys[6].

References[1] BLD Pharm. "879-83-4 | 3-(2-Aminophenoxy)propanoic acid hydrochloride | BLD Pharm". bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcnOHxWv2vSqZg3wKX_O_X-S7fVTUSstexyqz2bhk5rvzRyJIN28wUMkAYIij49kugt7tb1FDzJAzXWMgNT3VHcXmiZ_mUy9N9e4_0MhuQJR1oWy2bTupXJxXXCLbzxlw96-aIUPwYxwkt[4] Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". labmanager.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSRiaWhi8CMa3LhjrAh6sFm8fR2FDhQl6cQzaHlCAs60Fhzh2WpZTR4a2v31ZN9udmYrj0jiSbFRGGk9nIdpO1AQ2NHkKu5kYRagY4fbSFE21agCZCBKtXwRXvbUCJOxO9_M4ciD8yh-h9VPX8IWJWaYA8hbfZknVBoRDfAKEnXYDqZA==[6] National Laboratory Sales. "Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents". nationallaboratorysales.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENEUZnBvbGDbt71JzB6U0-qvZOTrEWta08yayn8xkoABGyZ95jX2PgFcHXegBmFbuY-c2yhX-IH2Z0yfccGfjQaOdkEM46TomJNMvfbsBY-3hvWWNlezLFCHM-IvnxVRbTYisdxcxdKbyoLHdyCgLekDd0hp0ECRewnGt70Jd_JBIltFT7[2] National Center for Biotechnology Information (NCBI). "Working with Chemicals - Prudent Practices in the Laboratory". nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjHxM11RBw32-CXlLmtg28On32Z_sPcWIczbIYy56Oax9a1wIdwoVHeexRQxlJjKiBPPMEEKNSAl3duYsJUhivvz1D05d5YlJRDwa6WnLqlKS0RX_mnelc6sByGv1F2Az8EgGlg6A=[7] The Code Lucky. "Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners". youtube.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_PUF8PQGbvHknfFlCqVZA5p3_2JzVRTA3kwBdeDaDZcAI0k0ULpkWsRGxr41z0-51kJpDcq-UHBXVjuUP7-0y8Cii0kJyg_lDJauE8aee2IOFK6EvxQvkNBRfx8FePRADdiid4A==[8] Saffron Chemicals. "Laboratory Chemical Lab Safety and Handling Guidelines". saffronchemicals.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfZH800GOfnINSkQrTbFzd-x-nn4L-Y5_VZKSQEQ4h8AVUZeN1Y_j67WolI3xXcwODCVxwNVXy_nmCDED9ZpFUJgq60zvg53UHwVI5-rt1AECoHeT10Y6RafPl4bKMN28JTOeZpdKziGVcr9FO25JcETwSAui1GbpzoPiEYlxPhFZeYvHRzg==[5] University of Vermont. "Working with Laboratory Equipment: Prudent Practices in the Laboratory". uvm.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcDE1Wnz7agvgGikCmKGbSoLCYwMg4SPBsDBi-t9zRbag3IXgD9R5-IxGMSUWiMT40f_NC5avEBs2S8E5DfmutJFRh1rwskWA2Dn52hh8uo_-y0QViaf0gXyzyKPiLxjNXWFPzWMCbjYtrrOHC[3] University of Southern California Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection". usc.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEKqu7QImg2SWvtsrU2RAG1V2zsdacinnwrYcAHJefKOsGDVAj7XVWPPKkxEaa3uSlQTkeVA15riDaf28XGLnpSL5yVF8Hl46La49Pry0CaJA4Z9kloBP698rHDGZ8EXKUVV50UjFa

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3-(2-Aminophenoxy)propanoic acid hydrochloride
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Reactant of Route 2
3-(2-Aminophenoxy)propanoic acid hydrochloride
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